(R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Description
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Properties
IUPAC Name |
diphenyl-[[(2R)-pyrrolidin-2-yl]methyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NP/c1-3-9-16(10-4-1)19(14-15-8-7-13-18-15)17-11-5-2-6-12-17/h1-6,9-12,15,18H,7-8,13-14H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRBGJKCDORZHK-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CP(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20NP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine: A High-Fidelity Guide from D-Proline
An in-depth technical guide by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive and field-proven methodology for the synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, a valuable chiral phosphine ligand, from the readily available chiral pool starting material, D-proline. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers, scientists, and drug development professionals. We will delve into a robust three-step synthetic pathway: the reduction of the carboxylic acid, activation of the resultant primary alcohol via tosylation, and finally, the nucleophilic substitution with a diphenylphosphide anion. This document is structured to provide both the practical "how" and the critical "why" for each transformation, grounded in authoritative references.
Introduction: The Strategic Value of Proline-Derived Chiral Ligands
Chiral phosphines are of paramount importance in modern asymmetric catalysis, where they serve as ligands that impart stereocontrol in a vast array of metal-catalyzed reactions.[1] The synthesis of these ligands often relies on starting materials from the natural "chiral pool," with amino acids being a particularly attractive and cost-effective source.[2] D-proline, a naturally occurring amino acid, possesses a rigid cyclic structure and a defined stereocenter, making it an excellent precursor for the synthesis of chiral ligands.[3] The target molecule, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, leverages this innate chirality, combining the pyrrolidine framework with a diphenylphosphino moiety to create a bidentate P,N-ligand widely used in enantioselective transformations.[4] This guide outlines an efficient and reproducible pathway to this high-value compound.
Overall Synthetic Strategy
The transformation of D-proline into the target phosphine ligand is achieved through a reliable three-step sequence. This strategy is designed for efficiency and scalability, focusing on high-yielding and well-established reactions.
-
Reduction: The carboxylic acid functional group of D-proline is selectively reduced to a primary alcohol to yield (R)-2-(Hydroxymethyl)pyrrolidine, commonly known as (R)-Prolinol.
-
Activation: The primary alcohol of (R)-Prolinol, a poor leaving group, is converted into a tosylate, an excellent leaving group, to facilitate subsequent nucleophilic attack.
-
Phosphination: The tosylate intermediate undergoes an S(_N)2 reaction with a diphenylphosphide nucleophile to form the final product, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
Caption: Overall synthetic workflow from D-proline.
Detailed Synthesis and Protocol Validation
This section provides detailed, step-by-step methodologies for each transformation. The protocols are designed to be self-validating by including checkpoints and expected outcomes.
Part 3.1: Step 1 - Reduction of D-Proline to (R)-2-(Hydroxymethyl)pyrrolidine ((R)-Prolinol)
Principle & Rationale: The conversion of a carboxylic acid to a primary alcohol requires a powerful reducing agent. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation due to its high reactivity.[5] The reaction must be performed under strictly anhydrous conditions as LAH reacts violently with water. Tetrahydrofuran (THF) is used as the solvent due to its ability to dissolve both the starting material (as a complex) and the LAH, and its relatively high boiling point allows for reflux if necessary. The workup procedure involves a careful, sequential addition of water and base (the Fieser workup) to safely quench the excess LAH and precipitate the aluminum salts, which can then be easily filtered off.
Experimental Protocol:
-
A 2 L three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen.
-
Anhydrous tetrahydrofuran (THF, 800 mL) is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (LAH, 25.0 g, 0.66 mol) under a positive pressure of nitrogen.
-
The resulting slurry is cooled to 0 °C in an ice bath.
-
D-Proline (50.0 g, 0.43 mol) is added slowly and portion-wise to the stirred LAH suspension over 1 hour, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 6 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
The flask is cooled to 0 °C, and the reaction is quenched by the slow, dropwise addition of water (25 mL), followed by 15% aqueous sodium hydroxide solution (25 mL), and finally water again (75 mL).
-
The mixture is stirred vigorously for 1 hour, during which a granular white precipitate of aluminum salts will form.
-
The solid is removed by filtration through a pad of Celite®, and the filter cake is washed thoroughly with THF (3 x 100 mL).
-
The combined filtrate and washings are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-Prolinol as a colorless oil.
Self-Validation & Characterization:
-
Yield: Typically 85-95%.
-
Appearance: Colorless to pale yellow oil.
-
TLC: R(_f) = 0.3 (Dichloromethane:Methanol 9:1), visualized with ninhydrin stain.
-
Purity: Assessed by ¹H NMR and ¹³C NMR spectroscopy.
Part 3.2: Step 2 - Activation of the Hydroxyl Group: Synthesis of (R)-2-([(4-Tolylsulfonyl)oxy]methyl)pyrrolidine
Principle & Rationale: The hydroxyl group of an alcohol is a poor leaving group. To facilitate a nucleophilic substitution reaction, it must be converted into a more reactive functional group. Tosylation, the reaction with p-toluenesulfonyl chloride (TsCl), is a standard method for this activation.[6] The reaction is typically performed in pyridine, which serves a dual role: it acts as the solvent and also as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[6][7] The resulting tosylate is an excellent leaving group, readily displaced by nucleophiles.
Experimental Protocol:
-
(R)-Prolinol (40.0 g, 0.39 mol) is dissolved in anhydrous pyridine (400 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
The solution is cooled to 0 °C in an ice-salt bath.
-
p-Toluenesulfonyl chloride (TsCl, 82.0 g, 0.43 mol) is added portion-wise over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at 0 °C for 4 hours and then kept in a refrigerator at 4 °C for 16 hours.
-
The reaction is quenched by pouring the mixture onto crushed ice (1 kg) with vigorous stirring.
-
The aqueous mixture is extracted with dichloromethane (DCM, 3 x 300 mL).
-
The combined organic layers are washed sequentially with 1 M HCl (2 x 200 mL) to remove pyridine, saturated aqueous sodium bicarbonate solution (200 mL), and brine (200 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the crude product.
-
The product can be purified by column chromatography on silica gel (Eluent: Ethyl Acetate/Hexane gradient) or by recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexane).
Self-Validation & Characterization:
-
Yield: Typically 70-85%.
-
Appearance: White to off-white solid.
-
TLC: R(_f) = 0.6 (Ethyl Acetate:Hexane 1:1).
-
Purity: Assessed by ¹H NMR, where the appearance of signals corresponding to the tosyl group (aromatic protons and methyl singlet) confirms the reaction.
Part 3.3: Step 3 - Nucleophilic Substitution: Synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Principle & Rationale: This final step involves an S(_N)2 reaction where a diphenylphosphide anion displaces the tosylate group.[2] The nucleophile, potassium diphenylphosphide (KPPh₂), is generated in situ by deprotonating diphenylphosphine (Ph₂PH) with a strong, non-nucleophilic base like potassium hydride (KH) or potassium tert-butoxide. Diphenylphosphine and its corresponding phosphide anion are extremely sensitive to air and must be handled under a strictly inert atmosphere (nitrogen or argon) to prevent oxidation to the corresponding phosphine oxide.[1] Anhydrous THF is the required solvent. The reaction proceeds with inversion of configuration at the carbon bearing the leaving group, although in this case, the stereocenter of the proline ring is not affected.
Caption: Key steps in the final phosphination reaction.
Experimental Protocol:
-
A 1 L three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, is flame-dried and cooled under a stream of nitrogen.
-
A solution of diphenylphosphine (Ph₂PH, 72.5 g, 0.39 mol) in anhydrous THF (300 mL) is added to the flask via cannula.
-
The solution is cooled to 0 °C, and potassium tert-butoxide (43.7 g, 0.39 mol) is added portion-wise under a positive flow of nitrogen. The solution will turn a deep red-orange, indicating the formation of the phosphide anion. The mixture is stirred at this temperature for 30 minutes.
-
A solution of (R)-2-([(4-tolylsulfonyl)oxy]methyl)pyrrolidine (from Step 2, 85.0 g, 0.33 mol) in anhydrous THF (200 mL) is added dropwise to the phosphide solution over 1 hour at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The reaction is carefully quenched by the addition of degassed water (100 mL).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 150 mL). All manipulations should be carried out with solvents that have been purged with nitrogen to minimize oxidation.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by vacuum distillation or by flash chromatography on silica gel that has been deactivated with triethylamine, using an oxygen-free eluent (e.g., Hexane/Ethyl Acetate).
Self-Validation & Characterization:
-
Yield: Typically 60-75%.
-
Appearance: Viscous, colorless oil or low-melting solid.
-
Purity: Assessed by ³¹P NMR (a singlet around -15 ppm is characteristic) and ¹H NMR spectroscopy.
-
Handling: The final product is air-sensitive and should be stored and handled under an inert atmosphere.
Quantitative Data Summary
| Step | Starting Material | Reagents | Product | Typical Yield |
| 1 | D-Proline (50.0 g) | 1. LiAlH₄ (25.0 g) 2. H₂O, NaOH(aq) | (R)-Prolinol | 85-95% |
| 2 | (R)-Prolinol (40.0 g) | 1. TsCl (82.0 g) 2. Pyridine | (R)-Prolinol Tosylate | 70-85% |
| 3 | (R)-Prolinol Tosylate (85.0 g) | 1. Ph₂PH (72.5 g), KOtBu (43.7 g) 2. H₂O | (R)-2-[(Diphenylphosphino)methyl]pyrrolidine | 60-75% |
Conclusion
This guide details a robust and reproducible three-step synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine from D-proline. By understanding the rationale behind each step—from the powerful reduction with LAH to the strategic activation via tosylation and the final air-sensitive phosphination—researchers can confidently execute this synthesis. The provided protocols, coupled with validation checkpoints, ensure a high degree of success in obtaining this valuable chiral ligand for applications in asymmetric catalysis and advanced drug development.
References
-
Abdur-Rashid, K. (2003). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. University of Toronto. Link
-
Wikipedia. Prolinol. Accessed February 2024. Link
-
Chen, W., et al. (2016). Recent Developments in the Synthesis and Utilization of Chiral β-Aminophosphine Derivatives as Catalysts or Ligands. RSC Advances. Link
-
Palomo, C., & Reyes-Rangel, G. (2018). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Chemistry Proceedings. Link
-
Kempe, K., et al. (2012). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Beilstein Journal of Organic Chemistry. Link
-
Vaia. In addition to organic halides, alkyl tosylates (R'OTs, Section 9.13) also react with organocuprates. Accessed February 2024. Link
-
Claver, C., et al. (2007). Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro, left) and (S)-2-[(diphenylphosphino)methyl]pyrrolidine ((S)-PPro, right). ResearchGate. Link
- Hughes, D. L. (1996). The Mitsunobu Reaction. Organic Reactions.
- Armarego, W. L. F., & Chai, C. L. L. (2012).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Wikipedia. Proline. Accessed February 2024. Link
- Cainelli, G., & Cardillo, G. (1984). Chromium Oxidations in Organic Chemistry. Springer-Verlag.
- House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin, Inc.
- Hartwig, J. F. (2010).
-
Richardson, A. C. (1977). Cyclic hydroxycarboxylic acids. III. Tosylation studies on Mono- and Di-hydroxycyclopentanecarboxylates and Mono- and Di-hydroxyprolines. Australian Journal of Chemistry. Link
- Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
- Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry.
- Perrin, D. D., & Armarego, W. L. F. (1988).
- Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds. Wiley-Interscience.
-
Hou, X. (2020). Creative Routes to Unnatural Amino Acids, Chiral Phosphines, and Nitrogen-Heterocycles. University of California, Irvine. Link
- Gilbertson, S. R. (2000). Synthesis of Phosphine Ligands. In Catalytic Asymmetric Synthesis. Wiley-VCH.
- Beletskaya, I. P., & Cheprakov, A. V. (2000).
- Evans, D. A. (2002). Asymmetric Catalysis. In Modern Asymmetric Synthesis. Wiley-VCH.
- Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture).
- Kabalka, G. W., & Varma, R. S. (1989). The Synthesis of Organic Compounds Containing Isotopic Hydrogen, Carbon, and Nitrogen. Tetrahedron.
- Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis. John Wiley & Sons, Inc.
- Jacobsen, E. N., Pfaltz, A., & Yamamoto, H. (Eds.). (2004).
- Trost, B. M., & Van Vranken, D. L. (1996).
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Proline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Prolinol - Wikipedia [en.wikipedia.org]
- 6. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s - PMC [pmc.ncbi.nlm.nih.gov]
- 7. connectsci.au [connectsci.au]
The Evolution and Application of Chiral P,N-Ligands in Asymmetric Catalysis: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Methodological Guide
Executive Summary: Breaking the -Symmetry Dogma
For decades, the field of asymmetric catalysis was dominated by
By combining a soft phosphorus donor with a hard nitrogen donor, P,N-ligands introduce electronic desymmetrization. This hemilabile nature allows the metal center to dynamically adapt during the catalytic cycle, enabling transformations that
Mechanistic Foundations: The Logic of Electronic Desymmetrization
As an application scientist, selecting a ligand requires understanding the causality behind its reactivity. The power of P,N-ligands lies in the differing electronic properties of the coordinating atoms:
-
Phosphorus (Soft Donor): Acts as a strong
-donor and -acceptor. It exerts a strong trans influence, labilizing the ligand positioned trans to it. -
Nitrogen (Hard Donor): Acts primarily as a
-donor with minimal -acidity. It exerts a weak trans influence, stabilizing the trans position.
In a catalytic intermediate (e.g., a Palladium-
Fig 1. Electronic desymmetrization via the trans effect in P,N-ligand metal complexes.
Structural Evolution of P,N-Ligands
The modularity of P,N-ligands allows synthetic chemists to independently tune the steric bulk and electronic properties of the P- and N-termini.
PHOX Ligands (Phosphinooxazolines)
The foundational class of P,N-ligands. Derived from chiral amino alcohols, the oxazoline ring provides a rigid chiral pocket, while the phosphine moiety can be tuned with various aryl or alkyl substituents. They remain the benchmark for Pd-catalyzed allylic alkylations 1[1].
Axially Chiral P,N-Ligands (QUINAP & PINAP)
To address reactions requiring deeper chiral pockets (e.g., Cu-catalyzed hydroborations or Pd-catalyzed Buchwald-Hartwig aminations), ligands like QUINAP were developed. These feature an isoquinoline nitrogen and a naphthyl phosphine, relying on atropisomerism (axial chirality) rather than stereocenters 3[3].
Pyridine-Phosphinites and Tridentate P-N-N Ligands
Designed explicitly for the iridium-catalyzed hydrogenation of unfunctionalized olefins. Recent advancements include polymer-supported P-N-N tridentate ligands that enable continuous flow manufacturing of pharmaceutical intermediates with Turnover Numbers (TON) exceeding 30,000 4[4].
Table 1: Comparative Analysis of Key P,N-Ligand Classes
| Ligand Class | Key Structural Feature | Primary Metal Pairing | Benchmark Application | Typical ee% |
| PHOX | Phosphine + Oxazoline | Pd, Ir, Ru | Allylic substitution, Hydrogenation | 90–99% |
| QUINAP | Axially chiral isoquinoline | Rh, Pd, Cu | Hydroboration, Buchwald-Hartwig | 85–98% |
| Pyridine-Phosphinite | Pyridine + Phosphinite | Ir | Hydrogenation of unfunctionalized olefins | 92–99% |
| Tridentate P-N-N | Polymer-supported P-N-N | Ir | Continuous flow ketone hydrogenation | >99% |
Experimental Workflows and Self-Validating Protocols
To ensure reproducibility in drug development settings, the following protocols emphasize the causality of reagent selection and incorporate real-time self-validation metrics.
Protocol 1: Modular Synthesis of a PHOX Ligand via Ullmann-Type Coupling
Historically, synthesizing PHOX ligands required harsh organolithium reagents to form the C-P bond, which severely limited functional group tolerance. The modern standard utilizes a Cu(I)-catalyzed Buchwald-type coupling, allowing for late-stage electronic tuning 5[5].
Step-by-Step Methodology:
-
Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with CuI (10 mol%), N,N'-dimethylethylenediamine (20 mol%), and
(2.0 equiv).-
Causality: The diamine ligand solubilizes the Cu(I) center, preventing the formation of unreactive copper aggregates.
-
-
Reagent Addition: Add the chiral 2-(2-bromophenyl)oxazoline (1.0 equiv) and the desired secondary diarylphosphine (1.2 equiv) dissolved in anhydrous toluene.
-
Reaction: Heat the sealed flask to 110 °C for 16 hours.
-
Self-Validation Check (
NMR): Before workup, pull a 0.1 mL aliquot. The disappearance of the secondary phosphine peak ( -40 ppm) and the emergence of a sharp singlet ( -10 to -20 ppm) confirms quantitative C-P bond formation. -
Isolation: Filter through a short pad of silica to remove copper salts, concentrate, and recrystallize from hot ethanol to yield the pure PHOX ligand.
Protocol 2: Ir-Catalyzed Asymmetric Hydrogenation of Unfunctionalized Olefins
Unlike Rh or Ru catalysts, Ir-P,N catalysts do not require a coordinating directing group (like an alcohol or amide) adjacent to the alkene.
Step-by-Step Methodology:
-
Catalyst Pre-formation: React
(0.5 mol%) with the chiral Pyridine-Phosphinite ligand (1.1 mol%) in anhydrous dichloromethane (DCM) for 30 minutes 6[6]. -
Counterion Exchange (Critical Step): Add Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (NaBArF) (1.2 mol%).
-
Causality: Chloride ions strongly coordinate to Ir(I), blocking the catalytic site. The massive, non-coordinating
anion strips the chloride, generating a highly electrophilic, active metal center capable of binding unfunctionalized olefins.
-
-
Hydrogenation: Transfer the solution to a high-pressure reactor, add the olefin substrate (1.0 mmol), and pressurize with
gas (50 bar). Stir at room temperature. -
Self-Validation Check (Kinetic Monitoring): Monitor the reaction via a mass flow controller. A rapid, exponential decay in
pressure indicates an active catalytic cycle. Furthermore, the solution will shift from deep orange to pale yellow as the Ir(III)-dihydride resting state is formed.
Fig 2. Self-validating workflow for Ir-catalyzed asymmetric hydrogenation using P,N-ligands.
Conclusion & Future Perspectives
The transition from symmetric P,P-ligands to electronically desymmetrized P,N-ligands represents one of the most significant leaps in modern synthetic chemistry. By leveraging the trans effect, application scientists can exert unprecedented control over transition states. Moving forward, the integration of P,N-ligands into heterogeneous supports and continuous flow systems will bridge the gap between academic discovery and industrial-scale pharmaceutical manufacturing.
References
- Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis. Helmchen, G., & Pfaltz, A. (2000). Accounts of Chemical Research.
- Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P to nonsymmetrical P,N-ligands. Pfaltz, A. (2004). PNAS.
- A Facile and Modular Synthesis of Phosphinooxazoline Ligands. Stoltz, B. M., et al. (2007). Organic Letters.
- Axially Chiral P,N-Ligands: Some Recent Twists and Turns. Guiry, P. J., et al. (2017). ACS Catalysis.
- Iridium-catalyzed asymmetric hydrogenation of olefins using pyridine-phosphinites derived from the chiral pool. Andersson, P. G., et al. (2012). Arkivoc.
- Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow. (2024). Green Chemistry.
Sources
- 1. Phosphinooxazolines--a new class of versatile, modular P,N-ligands for asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of a heterogeneous P–N–N tridentate ligand for iridium-catalyzed asymmetric hydrogenation of ketones in batch and flow - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
Engineering Chiral Environments: The Coordination Chemistry and Application of Pyrrolidine-Based Phosphine Ligands
Executive Summary
In the realm of transition-metal-catalyzed asymmetric synthesis, the rational design of chiral ligands is the primary driver of stereocontrol. Among the diverse libraries of chiral inductors, pyrrolidine-based phosphine ligands have emerged as privileged scaffolds[1]. Their unique combination of conformational rigidity, electronic tunability, and modular synthesis enables exceptional enantio- and diastereocontrol in critical transformations, including asymmetric allylic alkylation (AAA) and carboamination[2],[3]. This technical guide explores the coordination chemistry, rational design, and practical application of these ligands, providing self-validating protocols to ensure reproducible success in the laboratory.
Structural Anatomy & Coordination Dynamics
The efficacy of pyrrolidine-based phosphines stems from their precise geometric and electronic properties:
-
Conformational Rigidity: The five-membered pyrrolidine ring severely restricts the conformational degrees of freedom of the ligand backbone. This rigidity projects the chiral environment—often dictated by stereocenters at the C2 or C5 positions—directly into the coordination sphere of the metal, forcing incoming substrates into a highly discriminative chiral pocket[4].
-
Hemilability and P,N-Coordination: Pyrrolidine-phosphines frequently act as bidentate P,N-ligands. The soft phosphorus atom binds strongly to late transition metals (Pd, Ir, Rh), while the harder nitrogen atom acts as a hemilabile donor[5]. This hemilability is crucial: it stabilizes reactive intermediates (such as π-allyl palladium complexes) but can transiently dissociate to open a coordination site for incoming nucleophiles[3].
-
Electronic and Steric Tuning: The electron density of the phosphine moiety accelerates the oxidative addition step of the catalytic cycle, while steric bulk (measured by cone angle or bite angle) facilitates reductive elimination. The secondary amine of the pyrrolidine can be easily functionalized (e.g., via alkylation or acylation) to fine-tune the steric profile without altering the primary stereogenic centers[1].
Rational Design and Synthesis Workflow
The synthesis of pyrrolidine-based phosphines typically leverages the "chiral pool," utilizing naturally occurring and inexpensive precursors like L-proline or phenylglycinol-derived imines[1],[4]. The workflow below outlines the modular approach to generating these ligands.
Workflow for the modular synthesis of pyrrolidine-based phosphine ligands.
Protocol 1: Self-Validating Synthesis of (S)-2-[(Diphenylphosphino)methyl]pyrrolidine
Causality & Design: Alkyl phosphines are highly susceptible to oxidation by atmospheric oxygen, which converts them into catalytically dead phosphine oxides. Therefore, the phosphination step must be executed under rigorous Schlenk conditions.
Step-by-Step Methodology:
-
Activation: Dissolve N-Boc-L-prolinol (1.0 equiv) in anhydrous dichloromethane (DCM) under argon. Add pyridine (2.0 equiv) and cool to 0 °C. Slowly add p-toluenesulfonyl chloride (1.2 equiv). Stir for 4 hours. Causality: Tosylation converts the poor hydroxyl leaving group into an excellent sulfonate leaving group, priming the molecule for nucleophilic attack[4].
-
Phosphination: In a separate flame-dried Schlenk flask, prepare potassium diphenylphosphide (KPPh2) by reacting diphenylphosphine with potassium metal in anhydrous THF. Transfer the tosylated intermediate to the KPPh2 solution at -78 °C. Warm to room temperature and stir overnight.
-
Deprotection: Quench the reaction with degassed water, extract with degassed ether, and concentrate. Treat the crude mixture with trifluoroacetic acid (TFA) in DCM to remove the Boc protecting group.
-
Self-Validation (Quality Control): Analyze the crude product via ³¹P NMR spectroscopy in degassed CDCl₃.
-
Success Indicator: A sharp singlet at approximately -20 ppm confirms the presence of the free phosphine.
-
Failure Indicator: A peak at +25 to +30 ppm indicates oxidation to the phosphine oxide. If this peak is >5%, the batch must be discarded or reduced using trichlorosilane.
-
Catalytic Applications & Mechanistic Insights
Pyrrolidine-phosphine ligands excel in Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)[3]. The mechanism relies on the ligand's ability to differentiate the enantiotopic faces of a symmetrical π-allyl intermediate.
Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using P,N-ligands.
In addition to AAA, these ligands are highly effective in asymmetric carboamination reactions for the synthesis of enantiomerically enriched pyrrolidines—motifs prevalent in numerous pharmaceutical agents[2].
Quantitative Data: Ligand Performance
The following table summarizes the performance of a 2-methylpyrrolidine-derived chiral phosphine ligand in the Pd-catalyzed asymmetric carboamination of N-Boc-pent-4-enylamine with various aryl bromides[2].
| Entry | Aryl Bromide | Product | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | 2-Bromonaphthalene | 2-(Naphthalen-2-ylmethyl)-1-Boc-pyrrolidine | 78 | 82 |
| 2 | 4-Bromobiphenyl | 2-(Biphenyl-4-ylmethyl)-1-Boc-pyrrolidine | 80 | 85 |
| 3 | 3-Bromopyridine | 2-(Pyridin-3-ylmethyl)-1-Boc-pyrrolidine | 65 | 75 |
Protocol 2: Pd-Catalyzed Asymmetric Carboamination Workflow
Causality & Design: The active catalytic species is a monomeric Pd(0) complex coordinated to the chiral ligand. Pre-stirring the palladium precursor with the ligand ensures complete dissociation of the dba (dibenzylideneacetone) ligands before the substrate is introduced, preventing non-selective background reactions catalyzed by unligated palladium.
Step-by-Step Methodology:
-
Catalyst Pre-activation: In an argon-filled glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%) and the pyrrolidine-phosphine ligand (6.0 mol%). Add anhydrous, degassed toluene and stir at room temperature for 30 minutes until the solution turns from dark purple to a clear golden-yellow.
-
Reaction Assembly: To the active catalyst solution, add the aryl bromide (1.0 equiv), N-Boc-pent-4-enylamine (1.2 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv). Causality: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the Pd(II) center during the catalytic cycle[2].
-
Execution: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12 hours.
-
Workup and Validation: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash chromatography.
-
Self-Validation: Determine the enantiomeric excess (ee) using Chiral High-Performance Liquid Chromatography (HPLC) against a racemic standard to validate the stereochemical integrity of the transformation.
Conclusion & Future Perspectives
Pyrrolidine-based phosphine ligands represent a cornerstone of modern asymmetric catalysis. Their robust coordination chemistry, driven by hemilabile P,N-interactions and a rigid stereochemical pocket, allows for unparalleled control over transition states[4],[3]. Future innovations in this space are rapidly expanding into highly rigid spirocyclic backbones (e.g., spiro[indane-1,2′-pyrrolidine] architectures)[5] and iminosugar-derived phosphines[6], which promise to push the boundaries of turnover numbers (TON) and enantioselectivities in industrial drug manufacturing.
References
1. A straightforward access to pyrrolidine-based ligands for asymmetric synthesis. ResearchGate / Tetrahedron Asymmetry. URL: 2.[4] Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. URL: 3.[5] Preparation and Application of Amino Phosphine Ligands Bearing Spiro[indane-1,2′-pyrrolidine] Backbone. ACS Publications. URL: 4.[2] Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis. BenchChem. URL: 5.[6] Iminosugar-Phosphines as Organocatalysts in the [3 + 2] Cycloaddition of Allenoates and N-Tosylimines. MDPI. URL: 6.[3] Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. NIH / PMC. URL: 7. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals. URL:
Sources
Methodological & Application
Application Notes & Protocols: Palladium-Catalyzed Asymmetric Allylic Substitution Utilizing (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Introduction
The Palladium-catalyzed allylic substitution, or Tsuji-Trost reaction, stands as a cornerstone of modern synthetic organic chemistry for its remarkable ability to forge carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds under mild conditions.[1][2] Its asymmetric variant, the Asymmetric Allylic Alkylation (AAA), has become an indispensable tool for the synthesis of complex, chiral molecules, which are the building blocks of many pharmaceuticals and natural products.[3][4] The key to achieving high enantioselectivity lies in the design of the chiral ligand that coordinates to the palladium center.
This document provides a detailed guide to the application of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, a robust P,N-bidentate ligand, in palladium-catalyzed asymmetric allylic substitution. The pyrrolidine scaffold is a privileged structure in asymmetric catalysis, known for creating a well-defined and sterically constrained chiral environment that effectively induces enantioselectivity.[5][6][7] This guide will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, offer troubleshooting advice, and highlight the broad applicability of this catalytic system.
Mechanism of Action: The Catalytic Cycle
The catalytic cycle of the Tsuji-Trost reaction is a well-established process involving a Pd(0)/Pd(II) redox couple.[8] The chiral ligand, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, plays a pivotal role in the stereo-determining step.
The cycle proceeds as follows:
-
Coordination: A low-valent Pd(0) species, stabilized by the phosphine ligand, coordinates to the double bond of the allylic substrate.
-
Oxidative Addition: The palladium center undergoes oxidative addition into the carbon-leaving group bond, typically with inversion of stereochemistry, to form a cationic η³-π-allylpalladium(II) complex.[1][9] The chiral ligand is now bound to this complex, creating a dissymmetric environment.
-
Nucleophilic Attack: This is the key enantioselective step. The chiral pocket created by the (R)-2-[(Diphenylphosphino)methyl]pyrrolidine ligand directs the incoming nucleophile to attack one of the two termini of the π-allyl system preferentially. For "soft" nucleophiles (e.g., malonates, amines, pKa of conjugate acid < 25), this occurs via an external attack on the face of the allyl group opposite to the palladium.[10][11] This attack proceeds with inversion of configuration.
-
Product Formation & Catalyst Regeneration: Following the nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, ready to enter another catalytic cycle.
The overall stereochemical outcome is a net retention of configuration, resulting from a double inversion process (at oxidative addition and nucleophilic attack).
Caption: Catalytic cycle for Pd-catalyzed asymmetric allylic substitution.
Experimental Protocol: Asymmetric Allylation of Dimethyl Malonate
This section details a general procedure for the asymmetric allylation of dimethyl malonate with rac-1,3-diphenylallyl acetate, a common benchmark reaction for evaluating chiral ligands.[2]
Materials & Equipment
-
Palladium Precursor: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or Palladium(II) Acetate [Pd(OAc)₂]
-
Ligand: (R)-2-[(Diphenylphosphino)methyl]pyrrolidine [CAS: 428514-91-4][12]
-
Substrate: rac-1,3-Diphenylallyl acetate
-
Nucleophile: Dimethyl malonate
-
Base: N,O-Bis(trimethylsilyl)acetamide (BSA), Sodium hydride (NaH), or Potassium carbonate (K₂CO₃)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Equipment: Schlenk flask, magnetic stirrer, heating plate, inert gas line (Argon or Nitrogen), syringes, TLC plates, silica gel for column chromatography.
Step-by-Step Procedure
-
Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1.0 mol%) and the (R)-2-[(Diphenylphosphino)methyl]pyrrolidine ligand (2.2 mol%, Pd:Ligand ratio of ~1:1.1). Add anhydrous, degassed solvent (e.g., THF, 2.0 mL) and stir the mixture at room temperature for 20-30 minutes. The solution should change color, indicating the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the allylic substrate (rac-1,3-diphenylallyl acetate, 1.0 equiv).
-
Nucleophile & Base Addition: In a separate flask, prepare the nucleophile. For this example, add dimethyl malonate (1.2 equiv), the base (BSA, 1.3 equiv), and a catalytic amount of a salt like potassium acetate (KOAc, 0.1 equiv) to a small amount of solvent. Stir for 10 minutes, then add this solution to the main reaction flask via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically ranging from 0 °C to room temperature). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-24 hours).
-
Work-up: Once the reaction is complete, quench it by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure, enantioenriched product.
-
Analysis: Determine the yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC).
Reaction Parameters Summary
| Parameter | Recommended Range | Notes |
| Palladium Loading | 0.5 - 2.5 mol% | Lower loadings can be achieved with highly active systems.[4][13] |
| Ligand Loading | 1.1 - 1.2 eq. relative to Pd | A slight excess of ligand ensures full coordination to the metal. |
| Substrate Conc. | 0.1 - 0.5 M | Higher concentrations may require more efficient stirring. |
| Temperature | 0 °C to 60 °C | Lower temperatures often lead to higher enantioselectivity. |
| Solvent | THF, DCM, Toluene | Solvent choice can significantly impact both yield and ee. |
| Base | BSA, NaH, K₂CO₃, Cs₂CO₃ | The base should be chosen based on the pKa of the nucleophile. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality reagents or solvent.3. Insufficient reaction temperature or time. | 1. Ensure a strictly inert atmosphere; use fresh Pd precursor. Pd(OAc)₂ can sometimes be a more robust precatalyst.[8]2. Use freshly distilled/anhydrous solvents and pure reagents.3. Gradually increase the temperature and monitor by TLC. |
| Low Enantioselectivity (ee) | 1. Impure or racemized chiral ligand.2. Incorrect Palladium-to-Ligand ratio.3. Reaction temperature is too high.4. Unsuitable solvent. | 1. Verify the enantiomeric purity of the ligand.2. Optimize the Pd:L ratio; typically a slight excess of ligand is beneficial.3. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[14]4. Screen different anhydrous solvents (e.g., Toluene, Dioxane, CH₂Cl₂). |
| Poor Regioselectivity | 1. Electronic or steric nature of the substrate.2. Nature of the nucleophile ("hard" vs. "soft"). | 1. The ligand generally directs attack to the less substituted carbon, but highly biased substrates can override this.[10]2. This protocol is optimized for soft nucleophiles. Harder nucleophiles may require different conditions or ligands. |
| Formation of Side Products | 1. Base is too strong, leading to side reactions.2. Presence of oxygen leading to ligand oxidation.3. Di-alkylation of the nucleophile. | 1. Screen milder bases (e.g., K₂CO₃ instead of NaH).2. Thoroughly degas all solvents and maintain a positive pressure of inert gas.3. Use a larger excess of the nucleophile. |
Applications and Substrate Scope
The catalytic system employing (R)-2-[(Diphenylphosphino)methyl]pyrrolidine is highly versatile and not limited to the formation of C-C bonds. It is effective for a range of transformations critical to drug discovery and natural product synthesis.
-
C-N Bond Formation (Asymmetric Allylic Amination): The reaction of allylic substrates with various nitrogen nucleophiles (e.g., primary and secondary amines, azoles) provides direct access to chiral allylic amines, which are valuable synthetic intermediates.
-
C-O Bond Formation (Asymmetric Allylic Etherification): Using alcohol or phenol nucleophiles allows for the enantioselective synthesis of chiral allylic ethers.[14]
-
Substrate Scope: The protocol is compatible with a wide array of allylic electrophiles, including carbonates, phosphates, and halides, in addition to acetates. The nucleophile scope is also broad, encompassing stabilized carbon nucleophiles (malonates, β-keto esters), amines, and alcohols.[1]
Experimental Workflow Diagram
The following diagram outlines the logical flow of the experimental protocol, from initial setup to final analysis.
Caption: Step-by-step workflow for the asymmetric allylic substitution protocol.
References
- Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles.
- Scheme 1. Possible mechanism for the Pd-catalyzed allylic substitution of diphenylphosphine oxide (2). (No Date).
- Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkyl
- Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin). (2015, September 8).
- Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity. (No Date).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd
- An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. (2015, July 6).
- Tsuji–Trost reaction.
- Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. (2021, April 10). PKU.
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. (2021, March 19).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (No Date).
- An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II)
- (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, min. 97% (10 wt% in tetrahydrofuran).
- An Efficient Protocol for the PalladiumCatalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentr
- Application Notes and Protocols: 2-Methylpyrrolidine as a Ligand in Transition Metal Catalysis.
Sources
- 1. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation [mdpi.com]
- 4. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.pku.edu.cn [chem.pku.edu.cn]
- 12. jk-sci.com [jk-sci.com]
- 13. An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed tandem allylic substitution/cyclization and cascade hydrosilylated reduction: the influence of reaction parameters and hydrosilanes on the stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solvent Selection for (R)-2-[(Diphenylphosphino)methyl]pyrrolidine Catalyzed Reactions
This Application Note is designed for researchers utilizing (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (often abbreviated as (R)-PPro or similar derivatives) in asymmetric synthesis. This guide distinguishes between its two primary roles: as a chiral ligand in transition metal catalysis (specifically Palladium) and as a nucleophilic organocatalyst .
Introduction & Mechanistic Basis[1][2][3][4][5][6]
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a bifunctional scaffold containing a "soft" phosphine donor and a "hard" amine functionality. Its solvent dependency is governed by the specific catalytic mode employed:
A. As a Ligand in Pd-Catalyzed Allylic Alkylation (AAA)
In this mode, the phosphine coordinates to Palladium, while the pyrrolidine nitrogen (often derivatized or acting as a hemilabile ligand) directs stereochemistry via steric bulk or secondary coordination.
-
Solvent Driver: The stability of the
-allyl palladium cationic intermediate . -
Mechanism: Polar solvents (DMSO, DMF) stabilize the charge separation but may compete with the ligand for coordination, reducing enantioselectivity (ee). Non-polar solvents (Toluene) enforce a tight ion pair between the cationic Pd-complex and the nucleophile, often enhancing stereocontrol but potentially reducing reaction rate.
B. As a Nucleophilic Organocatalyst (e.g., [3+2] Annulation)
Here, the phosphine acts as a nucleophile to generate a zwitterionic phosphonium enolate intermediate.
-
Solvent Driver: Hydrogen Bonding & Zwitterion Stability .
-
Mechanism: The reaction often relies on H-bonding interactions (from the pyrrolidine NH or added co-catalysts) to organize the transition state. Protic solvents (MeOH) disrupt these networks. Strongly coordinating solvents (THF, MeCN) can solvate the zwitterion too strongly, reducing its reactivity. Dichloromethane (DCM) is frequently the "Goldilocks" solvent—sufficiently polar to dissolve the zwitterion but non-coordinating to preserve the rigid chiral transition state.
Solvent Screening Strategy (Decision Matrix)
The following diagram outlines the logical flow for selecting a solvent system based on your specific reaction pathway.
Caption: Decision matrix for solvent selection based on the catalytic role of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
Comparative Data: Solvent Effects
The following data summarizes typical trends observed in literature for this catalyst class. Note that Dichloromethane (DCM) and Toluene are consistently the top performers, but for opposing reasons.
| Reaction Type | Solvent | Dielectric Constant ( | Relative Yield | Enantioselectivity (ee) | Mechanistic Insight |
| Pd-AAA | Toluene | 2.38 | Moderate | High (90-99%) | Promotes tight ion-pairing; minimizes background racemization. |
| Pd-AAA | THF | 7.58 | High | Moderate (80-90%) | Good solubility; loose ion-pair increases rate but may lower stereocontrol. |
| Pd-AAA | MeCN | 37.5 | Low | Low | Competes with ligand for Pd coordination; disrupts geometry. |
| [3+2] Annulation | DCM | 8.93 | High | High (90-98%) | Solubilizes zwitterion without disrupting critical H-bonds. |
| [3+2] Annulation | MeOH | 32.7 | Trace | N/A | Protic solvent quenches zwitterionic intermediate or H-bonds. |
| [3+2] Annulation | Benzene | 2.27 | Low | Moderate | Poor solubility of zwitterionic intermediates often leads to precipitation. |
Experimental Protocols
Protocol A: Solvent Screening for Pd-Catalyzed Allylic Alkylation
Objective: Optimize ee/yield balance for allylic substitution.
Reagents:
-
Pd source:
(Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct). -
Ligand: (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (10-12 mol% relative to substrate).
-
Solvents: Toluene, THF, DCM, 1,4-Dioxane (Anhydrous, Degassed ).
Step-by-Step:
-
Degassing (Critical): Sparge all solvents with Argon for 15 minutes prior to use. Phosphine ligands are susceptible to oxidation to phosphine oxides (
), which are catalytically inactive. -
Complexation: In a glovebox or under Argon, mix
(2.5 mol%) and Ligand (5-6 mol%) in the test solvent (1.0 mL). Stir at RT for 20 mins. Look for color change (usually purple to orange/yellow). -
Substrate Addition: Add the allylic substrate (1.0 equiv) and nucleophile (1.1 equiv).
-
Reaction: Stir at controlled temperature (start at 25°C; if slow, heat to 40°C).
-
Sampling: Take aliquots at 1h, 4h, and 24h. Filter through a silica plug (to remove Pd) before GC/HPLC analysis.
Expert Tip: If Toluene gives high ee but low conversion, try a 1:1 mixture of Toluene:DCM . This often maintains the tight ion pair effect while improving solubility.
Protocol B: Organocatalytic [3+2] Cycloaddition
Objective: Synthesize chiral pyrrolidines/spirocycles via annulation.
Reagents:
-
Catalyst: (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (10-20 mol%).
-
Substrates: Electron-deficient allenoate or alkyne + Activated alkene (e.g., benzylideneindandione).
-
Solvent: DCM (Primary), CHCl3 (Secondary).
Step-by-Step:
-
Drying: Ensure the reaction vessel is flame-dried. Water can protonate the zwitterionic intermediate, halting the catalytic cycle.
-
Preparation: Dissolve the electrophile (activated alkene) and the catalyst in Anhydrous DCM (0.1 M concentration).
-
Initiation: Add the allenoate/nucleophile dropwise over 5 minutes.
-
Why dropwise? High local concentration of allenoate can lead to homodimerization side products.
-
-
Monitoring: Monitor by TLC. Phosphine spots can be visualized with
or UV. -
Workup: Direct purification. Do not perform an aqueous workup if the product is sensitive to hydrolysis. Load the crude reaction mixture directly onto a silica column.
Troubleshooting:
-
Low Yield? The phosphine might be oxidizing. Ensure inert atmosphere (
/Ar). -
Low ee? Check solvent water content. Use 4Å molecular sieves in the reaction vial.
References
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[1] Chemical Reviews.
-
Cowen, B. J., & Miller, S. J. (2007). Enantioselective Catalysis of the [3+2] Cycloaddition.[2] Chemical Society Reviews.
-
Marinetti, A., et al. (2012). Phosphine-Catalyzed [3+2] Annulations: Solvent Effects and Mechanism. Organic & Biomolecular Chemistry.[3][4][1][5][6]
-
Zhang, X., et al. (2024). Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives. MDPI Molecules.
-
Stoltz, B. M., et al. (2022).[7] Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation.[3][7] Caltech Library.
Sources
- 1. New Class of Nucleophiles for Palladium-Catalyzed Asymmetric Allylic Alkylation. Total Synthesis of Agelastatin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organocatalyzed Enantioselective [3+2] Cycloaddition Reactions for Synthesis of Dispiro[benzothiophenone-indandione-pyrrolidine] Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction [authors.library.caltech.edu]
Optimal catalyst loading for (R)-2-[(Diphenylphosphino)methyl]pyrrolidine in cross-coupling
Application Note: Optimization of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine in Asymmetric Pd-Catalyzed Cross-Coupling
Executive Summary & Ligand Profile
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine (CAS: 428514-91-4 or related salts) represents a privileged class of chiral 1,4-P,N-ligands . Unlike rigid bis-phosphines (e.g., BINAP), this ligand features a "hemilabile" coordination mode. The soft phosphorus atom binds strongly to late transition metals (Pd, Ni), while the nitrogen atom (secondary amine) can either coordinate to the metal or act as a pendant base/proton shuttle depending on the pH and protecting group status.
Primary Applications:
-
Pd-Catalyzed Carboamination: Enantioselective synthesis of pyrrolidines and heterocycles.[1]
-
Asymmetric Allylic Alkylation (AAA): Tsuji-Trost type reactions.
-
Suzuki-Miyaura Coupling: (Requires N-protection to prevent ligand arylation).
The Optimization Challenge: Standard loading (5–10 mol%) often masks kinetic inefficiencies. For pharmaceutical scale-up, reducing loading to <1 mol% is critical but risks eroding enantioselectivity (ee%) due to the "Non-Linear Effect" or background racemic pathways. This guide details the protocol to determine the Minimum Effective Loading (MEL) while maintaining >95% ee.
Mechanistic Insight: The Loading-Selectivity Paradox
Before optimizing, one must understand why loading affects selectivity with this specific ligand.
-
The Monomeric Active Species: The active catalyst is typically a monomeric LPd(0) or LPd(II)Ar(X) species.
-
Aggregation Risks: At high concentrations (high loading), inactive Pd-aggregates or dimer species [Pd(μ-X)L*]₂ may form, reducing turnover frequency (TOF).
-
The "Free Amine" Risk: If using the unprotected pyrrolidine, the N-H moiety is nucleophilic. In cross-coupling with aryl halides, the ligand itself can undergo N-arylation, destroying the catalyst and generating a racemic background reaction.
-
Critical Decision: If the electrophile is highly reactive (e.g., aryl iodide), N-protection (e.g., N-Boc, N-Me) is often required unless the reaction is an intramolecular carboamination where the substrate cyclization is faster than ligand arylation.
-
Protocol: Catalyst Loading De-escalation
Do not jump straight to 0.1 mol%. Use this De-escalation Workflow to ensure process stability.
Phase 1: The "High-Ceiling" Screen (Baseline)
Goal: Establish maximum achievable yield and ee% without kinetic limitations.
-
Conditions: 5.0 mol% Pd source / 6.0 mol% Ligand (1.2:1 L/Pd ratio).
-
Pd Source: Pd₂(dba)₃ (preferred for neutral conditions) or Pd(OAc)₂ (if in situ reduction is possible).
-
Success Criteria: >90% Yield, >90% ee. If this fails, stop. The issue is chemistry, not loading.
Phase 2: The Linear Descent (Determination of MEL)
Perform parallel reactions decreasing Pd loading while maintaining the Ligand:Metal ratio constant (e.g., 1.2:1) .
| Entry | Pd Loading (mol%) | Ligand (mol%) | Time (h) | Yield (%) | ee (%) | TOF (h⁻¹) |
| 1 | 5.0 | 6.0 | 2 | 98 | 94 | ~10 |
| 2 | 2.5 | 3.0 | 4 | 97 | 94 | ~20 |
| 3 | 1.0 | 1.2 | 8 | 95 | 93 | ~95 |
| 4 | 0.5 | 0.6 | 12 | 92 | 93 | ~180 |
| 5 | 0.1 | 0.12 | 24 | 45 | 88 | ~450 |
Analysis: In this theoretical dataset, 0.5 mol% is the MEL. Entry 5 shows a drop in yield (catalyst death) and ee% (background racemic reaction taking over).
Phase 3: The "Ligand-Heavy" Check
At low Pd loadings (<0.5 mol%), ligand dissociation becomes statistically significant.
-
Experiment: Run the MEL (0.5 mol% Pd) but increase Ligand to 2.0 mol% (4:1 ratio) .
-
Observation: If ee% improves or yield stabilizes, the active species was destabilized at low concentration. Excess ligand protects the Pd center.[2]
Visualization: Optimization Logic & Mechanism
Figure 1: The De-escalation Decision Tree
Caption: Systematic workflow for determining Minimum Effective Loading (MEL) without compromising enantioselectivity.
Figure 2: Ligand Coordination & Competency
Caption: Formation of the active P,N-Pd(0) species. Note the critical side-reaction pathway if the pyrrolidine Nitrogen is unprotected.
Detailed Experimental Protocol
Case Study: Asymmetric Carboamination of N-Boc-pent-4-enylamine with Aryl Bromide (Wolfe Conditions).
Reagents:
-
Ligand: (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (10 wt% in THF or neat oil).
-
Precatalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)).
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene (Anhydrous, degassed).[3]
Step-by-Step Procedure (Optimized 1.0 mol% Scale):
-
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1.0 mol% Pd). Note: Pd2(dba)3 has 2 Pd atoms, so 0.5 mol% complex = 1.0 mol% Pd.
-
Ligand Addition: Add (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (5.4 mg, 0.02 mmol, 2.0 mol%).
-
Expert Tip: A 2:1 L/Pd ratio is crucial here to prevent Pd-black formation during the heating ramp.
-
-
Solvent Charge: Add anhydrous Toluene (2.0 mL). Stir at RT for 10 mins. The solution should turn from dark purple/red to a lighter orange/yellow, indicating ligation.
-
Substrate Addition: Add the aryl bromide (1.0 mmol) and the N-Boc-amine substrate (1.2 mmol).
-
Base Addition: Add NaOtBu (1.5 mmol). Seal the vial.
-
Reaction: Heat to 90°C for 8–12 hours.
-
Workup: Cool to RT. Filter through a silica plug (eluting with EtOAc). Concentrate and analyze via Chiral HPLC.
Troubleshooting & FAQs
Q: My ee% drops significantly when I lower the catalyst loading below 1 mol%.
-
Diagnosis: This is likely the "Background Reaction." At very low catalyst concentrations, the uncatalyzed (or non-ligated Pd) pathway becomes competitive, producing racemic product.
-
Solution: Increase the Ligand:Metal ratio to 4:1. This shifts the equilibrium toward the chiral L*Pd species, suppressing the background activity.
Q: The reaction stalls at 60% conversion.
-
Diagnosis: Catalyst death (Pd black formation).[3]
-
Solution: The hemilabile amine might be dissociating. Switch to the N-Methyl or N-Isopropyl analog of the ligand. The increased steric bulk on the Nitrogen forces the P,N-chelation to remain tighter, stabilizing the catalyst.
Q: Can I use this for Suzuki Coupling?
-
Warning: If using the free amine ligand, Boronic acids can sometimes coordinate to the amine, or the base (hydroxide/carbonate) can interfere.
-
Protocol Adjustment: For Suzuki, use the N-protected version (e.g., N-Boc-(R)-2-[(diphenylphosphino)methyl]pyrrolidine) to ensure the ligand acts purely as a monodentate phosphine (or P,O chelate if the Boc carbonyl participates), avoiding N-H interference.
References
-
Wolfe, J. P., et al. (2010). "Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl)pyrrolidines." Journal of the American Chemical Society.
-
Ney, J. E., & Wolfe, J. P. (2005). "Selective Synthesis of N-Protected Pyrrolidines via Pd-Catalyzed Carboamination." Angewandte Chemie International Edition.
-
BenchChem Technical Support. (2025). "Optimizing Catalyst Loading for Cross-Coupling." BenchChem Application Notes.
-
Colacot, T. J. (2014). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.[4]
-
Chemical Science. (2011). "Palladium-catalyzed coupling of functionalized primary and secondary amines."[1][5][6][7] RSC Publishing.[5]
Sources
- 1. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Development and Applications of Pd Catalysts for C-N Cross-Coupling Reactions [dspace.mit.edu]
- 7. jmcct.com [jmcct.com]
Application Notes & Protocols: The Strategic Use of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine in Asymmetric Synthesis of Pharmaceutical Intermediates
Abstract: The synthesis of enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of modern drug development, where the stereochemistry of a molecule dictates its efficacy and safety profile.[1][2] Asymmetric catalysis provides the most elegant and efficient means to achieve this, with the choice of chiral ligand being paramount to success.[3][4] This guide provides an in-depth exploration of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, often abbreviated as (R)-PPM, a highly effective chiral phosphine ligand. We will delve into its application in key stereoselective transformations, particularly asymmetric hydrogenation and palladium-catalyzed carboamination, which are pivotal for constructing complex chiral intermediates. This document is intended for researchers, chemists, and drug development professionals, offering not only detailed, replicable protocols but also the fundamental mechanistic reasoning behind the experimental design, empowering users to optimize these powerful synthetic tools.
Ligand Profile: Understanding (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a C1-symmetric phosphine ligand derived from the naturally abundant chiral pool, specifically (R)-proline. Its structure marries the σ-donating and π-accepting properties of the diphenylphosphino group with the rigid, stereochemically defined pyrrolidine backbone. This combination is crucial for creating a well-defined and sterically hindered chiral environment around a transition metal center.
-
Chemical Structure: (2R)-2-[(diphenylphosphino)methyl]pyrrolidine
-
CAS Number: 428514-91-4[5]
-
Molecular Formula: C₁₇H₂₀NP
-
Molecular Weight: 269.33 g/mol
Core Rationale for Efficacy: The ligand's effectiveness stems from several key features:
-
Rigid Chiral Scaffold: The five-membered pyrrolidine ring restricts conformational flexibility. This rigidity translates the stereochemical information from the C2 position of the pyrrolidine to the catalytic pocket with high fidelity.
-
Strong Metal Coordination: The phosphorus atom, with its lone pair of electrons, acts as a strong Lewis base, coordinating robustly to transition metals like Rhodium (Rh), Ruthenium (Ru), and Palladium (Pd).[4]
-
Tunable Steric and Electronic Properties: The two phenyl groups on the phosphorus atom create a defined steric pocket that dictates the orientation of the incoming substrate, which is the basis for stereoselective reactions.[6][7]
Key Application I: Asymmetric Hydrogenation of Prochiral Olefins
Asymmetric hydrogenation is one of the most powerful and atom-economical methods for creating stereogenic centers.[8][9] It is widely used in the pharmaceutical industry to produce chiral alcohols, amines, and carboxylic acids. When complexed with rhodium or iridium, (R)-PPM forms a highly effective catalyst for the enantioselective reduction of prochiral enamides and esters.
General Mechanism of Rh-Catalyzed Asymmetric Hydrogenation: The reaction typically proceeds via an "unsaturated" pathway. The chiral Rh(I)-PPM complex coordinates to the prochiral olefin. Oxidative addition of molecular hydrogen forms a Rh(III)-dihydride species. Subsequently, migratory insertion of the olefin into a Rh-H bond occurs, followed by reductive elimination of the hydrogenated product, which regenerates the active Rh(I) catalyst. The enantioselectivity is determined during the substrate binding and migratory insertion steps, where the chiral ligand dictates which face of the olefin is presented for hydrogen addition.
Caption: Fig 2. Experimental workflow for asymmetric hydrogenation.
Step-by-Step Procedure:
-
Catalyst Preparation (In-situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Rh(COD)₂]BF₄ (2.0 mg, 0.005 mmol, 1 mol%) and (R)-PPM (3.0 mg, 0.011 mmol, 2.2 mol%) in 5 mL of degassed anhydrous methanol.
-
Expert Insight: A slight excess of the phosphine ligand (L/Rh ratio of ~2.2:1) is used to ensure full coordination to the rhodium center and to prevent the formation of less active or inactive rhodium species.
-
-
Reaction Setup: Stir the orange-red catalyst solution at room temperature for 20 minutes to allow for complete ligand exchange and formation of the active catalyst.
-
Substrate Addition: Add methyl 2-acetamidoacrylate (72 mg, 0.5 mmol, 1.0 equivalent) to the flask.
-
Hydrogenation: Transfer the Schlenk flask to a high-pressure autoclave or use a balloon filled with hydrogen. Purge the system with hydrogen gas three times before pressurizing to the desired pressure (e.g., 10 bar).
-
Reaction Monitoring: Stir the reaction vigorously at 25 °C for 12 hours. The progress can be monitored by TLC or GC by taking aliquots (after carefully depressurizing and re-purging with argon).
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the system with argon. Remove the solvent under reduced pressure.
-
Purification & Analysis: The crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the product, (R)-N-acetylalanine methyl ester. The enantiomeric excess (ee) must be determined by chiral HPLC or GC analysis.
Expected Results & Data Summary:
| Substrate | Catalyst Loading (mol%) | S/C Ratio | H₂ Pressure (bar) | Temp (°C) | Yield (%) | ee (%) |
| Methyl 2-acetamidoacrylate | 1.0 | 100:1 | 10 | 25 | >98 | >99 (R) |
| Methyl (Z)-α-acetamidocinnamate | 0.5 | 200:1 | 20 | 25 | >99 | >99 (R) |
Key Application II: Palladium-Catalyzed Asymmetric Carboamination
The synthesis of chiral 2-substituted pyrrolidines is of immense interest as this motif is present in numerous natural products and pharmaceutical agents. [2][10]Palladium-catalyzed intramolecular carboamination offers a powerful method for constructing this heterocyclic ring system. [11]The use of (R)-PPM as a ligand can induce high levels of enantioselectivity in these transformations, providing access to valuable chiral building blocks. [12] Mechanism Rationale: The catalytic cycle begins with the oxidative addition of an aryl or alkenyl bromide to a Pd(0) complex bearing the (R)-PPM ligand. The resulting Pd(II) species coordinates the pendant alkene of the amino-alkene substrate. The key stereodetermining step is the subsequent intramolecular syn-aminopalladation, where the nitrogen attacks the coordinated alkene. The chiral ligand environment dictates which face of the alkene is attacked, thereby setting the stereocenter. The cycle is completed by reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst. [12]
Protocol 2: Enantioselective Synthesis of a 2-(Arylmethyl)pyrrolidine
This protocol describes the synthesis of an enantiomerically enriched 2-(arylmethyl)pyrrolidine, a precursor for compounds like (−)-tylophorine. [12] Materials:
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine ((R)-PPM)
-
Aryl bromide (e.g., 4-bromoanisole)
-
N-Boc-pent-4-enylamine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube and inert atmosphere glovebox or Schlenk line
Step-by-Step Procedure:
-
Reaction Setup: In a glovebox or under a strict argon atmosphere, add Pd₂(dba)₃ (11.5 mg, 0.0125 mmol, 2.5 mol%) and (R)-PPM (20.2 mg, 0.075 mmol, 7.5 mol%) to a flame-dried Schlenk tube.
-
Expert Insight: A strong, non-nucleophilic base like NaOtBu is crucial. It is believed to facilitate the reductive elimination step and regenerate the active Pd(0) catalyst. The L/Pd ratio is higher here (3:1) to ensure a monoligated active species and prevent catalyst decomposition. [12]2. Reagent Addition: Add 5 mL of anhydrous toluene, followed by 4-bromoanisole (112 mg, 0.6 mmol, 1.2 equivalents) and N-Boc-pent-4-enylamine (100 mg, 0.5 mmol, 1.0 equivalent). Finally, add sodium tert-butoxide (101 mg, 1.05 mmol, 2.1 equivalents).
-
-
Heating and Monitoring: Seal the Schlenk tube tightly and place it in a preheated oil bath at 90 °C. Stir the reaction for 24 hours. Monitor progress by GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction by adding 10 mL of saturated aqueous ammonium chloride solution. Extract the aqueous layer three times with ethyl acetate (15 mL each).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Data Summary for Carboamination:
| Aryl Bromide | Ligand | Yield (%) [12] | ee (%) [12] |
| 4-Bromoanisole | (R)-PPM | 78 | 82 |
| 1-Bromo-4-fluorobenzene | (R)-PPM | 75 | 85 |
| 2-Bromonaphthalene | (R)-PPM | 81 | 90 |
Practical & Safety Considerations
-
Handling: (R)-PPM, like most phosphine ligands, is susceptible to oxidation. It should be handled and stored under an inert atmosphere (Argon or Nitrogen). Solutions should be prepared with degassed, anhydrous solvents.
-
Catalyst Preparation: While in-situ preparation is convenient and widely practiced, pre-forming the catalyst complex can sometimes lead to more reproducible results, especially on a larger scale.
-
Troubleshooting:
-
Low Enantioselectivity: Enantioselectivity can be highly dependent on temperature and solvent. Lowering the reaction temperature often improves ee%, albeit at the cost of reaction rate. Screening a range of solvents (e.g., DCM, Toluene, THF, Methanol) is recommended.
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading (e.g., from 1 mol% to 2 mol%), increasing the temperature, or extending the reaction time. Ensure all reagents and solvents are anhydrous and the system is free of oxygen.
-
Conclusion
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine stands out as a robust and versatile chiral ligand for asymmetric catalysis. Its efficacy in critical transformations such as hydrogenation and carboamination makes it an invaluable tool for the stereoselective synthesis of complex pharmaceutical intermediates. The protocols and insights provided herein demonstrate its practical utility and offer a solid foundation for researchers to apply this technology to accelerate the development of next-generation chiral therapeutics.
References
-
Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. PMC. Available at: [Link]
-
Imamoto, T., et al. (2016). Synthesis and applications of high-performance P-chiral phosphine ligands. J-Stage. Available at: [Link]
-
Tang, W. & Zhang, X. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Thesis. Available at: [Link]
-
Imamoto, T. (2025). Synthesis of P-Chiral Phosphine Ligands and Their Applications in Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Ruiz, J., et al. (2013). Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. PMC. Available at: [Link]
-
Mahmoud, A. R. (2025). Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate. Available at: [Link]
-
Bartolo, N., et al. (2023). Recent Advances in the Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]
- Google Patents (n.d.). Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof. Google Patents.
-
Bernardi, L., et al. (2010). Asymmetric Organocatalysis at the Service of Medicinal Chemistry. PMC. Available at: [Link]
-
Wang, D., et al. (2019). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]
-
Sun, Y., et al. (2018). Catalytic Homogeneous Asymmetric Hydrogenation: Successes and Opportunities. ACS Publications. Available at: [Link]
-
University of Texas at Austin (n.d.). Stereospecificity and Stereoselectivity. UT Austin. Available at: [Link]
-
de Jesus, H. C., et al. (2022). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PMC. Available at: [Link]
-
Frontiers (2024). Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Hemming, M., et al. (2020). Enantioselective Catalysis with Pyrrolidinyl Gold(I) Complexes: DFT and NEST Analysis of the Chiral Binding Pocket. PMC. Available at: [Link]
-
Durgapur Govt. College (n.d.). Module 2 Stereoselectivity and Stereospecificity. Durgapur Govt. College. Available at: [Link]
-
Knowles, W. S. (2007). Pioneering Perspectives on Asymmetric Hydrogenation. ACS Publications. Available at: [Link]
-
NTU Blogs (2018). Stereospecificity & Stereoselectivity: Isomeric-Inequality. Blogs@NTU. Available at: [Link]
-
ResearchGate (n.d.). Asymmetric hydrogenation using Rh- and Ir-complexes with P-stereogenic phosphine/aminophosphine containing ligands. ResearchGate. Available at: [Link]
-
ChemTalk (2023). Stereoselective vs. Stereospecific Reactions. ChemTalk. Available at: [Link]
-
Chiralpedia (2025). Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia. Available at: [Link]
-
Prieto, L. (2022). A Medicinal Chemist's Guide to Asymmetric Organocatalysis. Hilaris. Available at: [Link]
-
Wolfe, J. P., et al. (2009). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. PMC. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 5. jk-sci.com [jk-sci.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. lms.durgapurgovtcollege.ac.in [lms.durgapurgovtcollege.ac.in]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scalable Synthesis and Application of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
An in-depth guide for researchers, scientists, and drug development professionals.
**(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, commonly referred to as (R)-PPM, is a privileged chiral phosphine ligand derived from the natural amino acid (R)-proline. Its unique structure, featuring a pyrrolidine backbone, imparts a specific stereochemical environment that has proven highly effective in asymmetric catalysis.[1][2] Chiral phosphine ligands are pivotal in modern organic synthesis, enabling the production of enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry.[3][4] (R)-PPM and its derivatives are particularly noted for their performance in transition-metal-catalyzed reactions, such as asymmetric hydrogenations, which are foundational for manufacturing chiral drugs and intermediates.[5][6]
The transition from laboratory-scale discovery to industrial production necessitates robust, scalable, and economically viable synthetic routes. This guide provides a detailed overview of a scalable synthesis pathway for (R)-PPM, explains the rationale behind the procedural choices, and presents a practical protocol for its application in a key catalytic transformation.
Part 1: Scalable Synthesis Methodology
The most established and scalable synthetic route to (R)-PPM begins with the readily available and optically pure starting material, (R)-proline. The synthesis can be logically divided into three primary stages: reduction of the carboxylic acid, activation of the resulting alcohol, and nucleophilic phosphination.
Logical Workflow for (R)-PPM Synthesis
Caption: Scalable three-stage synthesis of (R)-PPM.
Causality Behind Experimental Choices
-
Starting Material Selection : (R)-Proline is an ideal starting material as it is a naturally occurring amino acid, making it cost-effective and available in high enantiopurity. Its rigid pyrrolidine ring structure is the source of the chirality that is ultimately transferred to the catalytic process.[2][7]
-
Reduction to (R)-Prolinol : The carboxylic acid of proline must be reduced to a primary alcohol. While lithium aluminum hydride (LiAlH₄) is highly effective and commonly cited for this transformation, its industrial use can be hampered by safety concerns and handling difficulties.[7] Alternative, safer reducing agents like borane complexes (e.g., BMS) or sodium borohydride in the presence of an activator can be considered for large-scale operations. This initial reduction is a critical step to furnish (R)-prolinol, the direct precursor for the subsequent functionalization.[7]
-
Activation of the Hydroxyl Group : The hydroxyl group of (R)-prolinol is a poor leaving group for nucleophilic substitution. It must be converted into a more reactive species. Sulfonate esters, such as tosylates (from p-toluenesulfonyl chloride) or mesylates (from methanesulfonyl chloride), are excellent choices for this activation. This step proceeds cleanly, typically in the presence of a base like triethylamine or pyridine, to produce a stable, crystalline intermediate that is easily purified. This stability is advantageous for scalable synthesis, allowing for potential storage or transport before the final, often more sensitive, phosphination step.
-
Nucleophilic Phosphination : This is the key bond-forming step where the diphenylphosphino group is introduced. The reaction involves the S_N2 displacement of the tosylate or mesylate leaving group by a diphenylphosphide nucleophile.
-
Nucleophile Generation : The diphenylphosphide anion ([PPh₂]⁻) is typically generated in situ by deprotonating diphenylphosphine (HPPh₂) with a strong, non-nucleophilic base. While n-butyllithium (n-BuLi) is common in lab-scale synthesis, potassium or lithium hexamethyldisilazide (KHMDS or LiHMDS) can be safer alternatives for scale-up. Alternatively, pre-formed alkali metal phosphides like lithium diphenylphosphide (LiPPh₂) or potassium diphenylphosphide (KPPh₂) can be used.
-
Solvent and Temperature : The reaction is performed in an aprotic, anhydrous solvent, such as tetrahydrofuran (THF), under a strict inert atmosphere (nitrogen or argon). Diphenylphosphine and its alkali metal salts are highly air-sensitive. Low temperatures (e.g., -78 °C to 0 °C) are initially used to control the exothermic deprotonation and prevent side reactions, before the mixture is allowed to warm to complete the substitution.
-
Comparative Synthesis Parameters
| Parameter | Method A: Lab-Scale | Method B: Scalable Approach | Rationale for Scalability |
| Phosphide Source | HPPh₂ / n-BuLi in THF | KPPh₂ or LiPPh₂ solution | Avoids handling pyrophoric n-BuLi; use of pre-made, assayed solutions improves process control. |
| Leaving Group | Tosylate (Ts) | Mesylate (Ms) | Mesyl chloride is cheaper and has a lower molecular weight than tosyl chloride, improving atom economy. |
| Solvent | THF | 2-MeTHF or CPME | Higher boiling points and better safety profiles (e.g., less prone to peroxide formation) than THF. |
| Purification | Silica Gel Chromatography | Crystallization / Recrystallization | Chromatography is not economically feasible for large quantities; crystallization is a robust, scalable purification method for solids.[8] |
Part 2: Detailed Experimental Protocols
Safety First: The protocols described involve hazardous materials. Always consult the latest Safety Data Sheets (SDS) before use.
-
Diphenylphosphine (HPPh₂) and its alkali salts: Highly air-sensitive and may be pyrophoric. Must be handled under an inert atmosphere.
-
Chlorodiphenylphosphine (ClPPH₂): Corrosive and reacts violently with water.[9][10][11] Causes severe skin burns and eye damage.[12][13]
-
n-Butyllithium (n-BuLi): Pyrophoric liquid.
-
Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water.
-
Work Area: All manipulations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves.[10][11][12] An inert atmosphere (nitrogen or argon) is required for several steps.
Protocol 2.1: Scalable Synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
This protocol outlines a representative lab-scale synthesis that embodies the principles of a scalable process.
Step A: Synthesis of (R)-2-(Tosyloxymethyl)pyrrolidine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add (R)-prolinol (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine (approx. 5-10 mL per gram of prolinol).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of TsCl: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1 eq) portion-wise, ensuring the internal temperature does not exceed 5 °C. If using DCM, triethylamine (1.5 eq) should be added as the base. Pyridine can serve as both solvent and base.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by slowly adding cold water. If DCM was used, separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield the tosylated intermediate as a white solid.
Step B: Synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
-
Setup: Assemble a flame-dried, three-neck flask with a stirrer, thermometer, and nitrogen inlet/outlet connected to a bubbler.
-
Phosphide Preparation: In a separate flask under nitrogen, dissolve diphenylphosphine (1.05 eq) in anhydrous THF. Cool the solution to 0 °C and slowly add n-butyllithium (1.0 eq) dropwise. A color change (typically to orange/red) indicates the formation of lithium diphenylphosphide (LiPPh₂). Stir for 30 minutes at 0 °C.
-
Nucleophilic Substitution: Cool the LiPPh₂ solution to -78 °C (dry ice/acetone bath). Separately, dissolve the (R)-2-(tosyloxymethyl)pyrrolidine (1.0 eq) from Step A in anhydrous THF and add it dropwise to the cold LiPPh₂ solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of degassed water. Extract the product with an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with degassed brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude (R)-PPM, an oil or low-melting solid, must be purified under anaerobic conditions. Purification can be achieved by vacuum distillation or by crystallization from a degassed solvent like ethanol at low temperature.
Part 3: Application in Asymmetric Catalysis
(R)-PPM is a highly effective ligand for rhodium-catalyzed asymmetric hydrogenation of functionalized olefins, a key reaction for producing chiral amino acids and other valuable building blocks.[5][6]
Catalytic Workflow: Asymmetric Hydrogenation
Caption: Workflow for in situ catalyst generation and use.
Protocol 3.1: Asymmetric Hydrogenation of Methyl (Z)-α-acetamidocinnamate (MAC)
This protocol describes the synthesis of a precursor to the amino acid phenylalanine.
-
Catalyst Preparation (In Situ): In a Schlenk flask under an argon atmosphere, dissolve the rhodium precursor, bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄, 1.0 mol%), and (R)-PPM (2.2 mol%) in a degassed solvent such as methanol (MeOH). Stir the solution for 20-30 minutes at room temperature. A color change indicates the formation of the active catalyst complex.
-
Reaction Setup: In a separate stainless-steel autoclave equipped with a stirrer, add the substrate, methyl (Z)-α-acetamidocinnamate (MAC).
-
Transfer and Hydrogenation: Transfer the prepared catalyst solution to the autoclave via cannula under a positive pressure of argon.
-
Pressurization: Seal the autoclave, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 psi / ~3.5 bar).
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Workup: Carefully vent the autoclave and purge with nitrogen. Remove the solvent under reduced pressure.
-
Analysis: The residue can be dissolved in a suitable solvent. The conversion can be determined by ¹H NMR or GC, and the enantiomeric excess (e.e.) of the product, N-acetyl-phenylalanine methyl ester, can be determined by chiral HPLC analysis. Using a (R)-PPM ligand typically yields the (R)-enantiomer of the product with high enantioselectivity.[6]
References
- Diphenylphosphinic Chloride - Safety Data Sheet - ChemicalBook. (2026, January 17).
- Chlorodiphenylphosphine - AK Scientific, Inc. Safety Data Sheet.
- Diphenylphosphinic chloride - AK Scientific, Inc. Safety Data Sheet.
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 19).
- Diphenylphosphinic chloride 1499-21-4 wiki - Guidechem.
- Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro,...) - ResearchGate.
- Development of P-Chirogenic Phosphine Ligands Based on Chemistry of Phosphine–Boranes - TCI Chemicals.
- Design and synthesis of a new family of planar and central chiral ferrocenyl phosphine ligands - RSC Publishing. (2023, January 26).
- Synthesis and applications of high-performance P-chiral phosphine ligands - J-Stage.
- Synthesis and applications of high-performance P-chiral phosphine ligands - PMC.
- Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts.
- Pyrrolidine modified PANF catalyst for asymmetric Michael addition - Green Chemistry (RSC Publishing).
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17).
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. (2019, April 24).
- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts - MDPI. (2023, February 27).
- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC.
- Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF.
- Asymmetric hydrogenation - Bode Research Group.
- The synthesis and application of pyrrolidine-based supported catalysts - ResearchGate. (2025, November 27).
- Asymmetric transfer hydrogenation catalyst based on iron(II) - Springer Nature Experiments.
- Diphenylprolinol - Wikipedia.
- Mechanistic Investigations of the Asymmetric Hydrogenation of Enamides - ACS Publications.
- 2,3-Methanopyrrolidines: synthesis and ring-opening transformations.
- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules - Advanced Journal of Chemistry, Section B. (2024, November 3).
- Process for the purification of 2-pyrrolidone - Google Patents.
- Synthesis of Functionalized Diethyl(pyrrolidin-2-yl)phosphonate - PMC.
- Role of the pyrrolidine ring of proline in determining substrate specificity - PubMed.
- METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE - European Patent Office. (2016, August 31).
- Sigma Aldrich (S)-2-[(Diphenylphosphino)Methyl]Pyrrolidine 250 mg | Buy Online.
- Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography - PMC. (2022, November 24).
- Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane - Erowid.
- Synthesis of Diversely Substituted Diethyl (Pyrrolidin-2-Yl)Phosphonates - MDPI. (2025, May 7).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Role of the pyrrolidine ring of proline in determining the substrate specificity of cdc2 kinase or cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and applications of high-performance P-chiral phosphine ligands [jstage.jst.go.jp]
- 4. Synthesis and applications of high-performance P-chiral phosphine ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ethz.ch [ethz.ch]
- 6. ajchem-b.com [ajchem-b.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of diphenyl-2-pyrrolidinyl-methanol and diphenyl-2-pyrrolidinyl-methane [erowid.org]
- 9. Diphenylphosphinic Chloride - Safety Data Sheet [chemicalbook.com]
- 10. aksci.com [aksci.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. Page loading... [wap.guidechem.com]
Troubleshooting & Optimization
Improving enantiomeric excess (ee) with (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Technical Support Center: Optimizing Enantiomeric Excess (ee) with (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and optimize asymmetric catalytic workflows utilizing (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
This chiral molecule is a highly versatile, proline-derived P,N-ligand. Its structural configuration—combining a soft diphenylphosphine donor with a hard, secondary pyrrolidine amine—provides unique hemilabile coordination [3]. This hemilability is the mechanistic cornerstone for achieving high enantiomeric excess (ee) in complex transformations, including Palladium-catalyzed [3+2] cycloadditions [1] and Ruthenium-catalyzed regioselective lactonizations [2].
Section 1: Causality & Troubleshooting Guide (FAQ)
Q1: Why is my enantiomeric excess (ee) plateauing below 80% in Pd-catalyzed allylic alkylations?
Mechanistic Causality: High ee relies entirely on the rigid bidentate coordination (P,N-chelation) to the metal center, which creates a well-defined chiral pocket. If the secondary amine of the pyrrolidine ring becomes protonated (due to trace moisture or acidic impurities in the substrate), it dissociates from the metal. The catalyst devolves into a monodentate phosphorus complex, destroying the steric discrimination at the
Q2: Does the choice of solvent significantly impact the hemilability of the ligand and the resulting ee? Mechanistic Causality: Yes. P,N-ligands are inherently hemilabile; the nitrogen donor temporarily detaches to allow substrate binding (oxidative addition) and must re-coordinate rapidly to direct the enantio-determining nucleophilic attack. Highly coordinating solvents (like DMSO or unpurified MeCN) competitively bind to the vacant coordination site created by the nitrogen's temporary detachment. This prevents the pyrrolidine ring from re-coordinating, leading to a loss of chiral induction. Actionable Solution: Switch to non-coordinating or weakly coordinating solvents like THF, Toluene, or DCM to preserve the integrity of the P,N-chelate.
Q3: I observed a color change to black during pre-activation. How does ligand oxidation affect the reaction?
Mechanistic Causality: The diphenylphosphine moiety is highly susceptible to oxidation, forming a phosphine oxide. Phosphine oxides are poor
Section 2: Quantitative Data Summaries
The following table demonstrates the empirical relationship between reaction conditions, transition state stability, and enantioselectivity.
Table 1: Impact of Solvent and Temperature on Enantiomeric Excess (Representative baseline data for Pd-Catalyzed Asymmetric Allylic Alkylation)
| Solvent | Temp (°C) | Yield (%) | ee (%) | Mechanistic Causality / Note |
| THF | 25 | 85 | 94 | Optimal P,N-chelation maintained; ideal chiral pocket. |
| Toluene | 25 | 82 | 91 | Good chiral pocket rigidity; slightly lower solubility. |
| MeCN | 25 | 70 | 65 | Competitive solvent binding disrupts N-donor coordination. |
| DMSO | 25 | 45 | 12 | Severe disruption of hemilabile N-donor; near racemic output. |
| THF | 0 | 78 | 96 | Lower temp increases |
| THF | -20 | 40 | 88 | Dynamic Kinetic Resolution (DKR) rate slows, lowering ee. |
Section 3: Visualizing the Catalytic Logic
Catalytic cycle of Pd-catalyzed asymmetric allylic alkylation using the P,N-ligand.
Troubleshooting decision tree for resolving low enantiomeric excess (ee) issues.
Section 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness in your results, this protocol for Palladium-Catalyzed Asymmetric Allylic Alkylation incorporates built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Step 1: Catalyst Pre-activation (Inert Atmosphere Required)
-
In a flame-dried Schlenk tube under Argon, add
(2.5 mol%) and (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (5.5 mol%). -
Add 2.0 mL of anhydrous, degassed THF. Stir at room temperature for 15 minutes.
-
Self-Validation Checkpoint 1: The solution must transition from the deep purple/red of
to a clear, bright yellow/orange. If the solution turns black (indicating Pd-black precipitation) or remains purple, the ligand is oxidized or the solvent is wet. Abort the reaction , re-purify reagents, and start over.
Step 2: Substrate & Base Addition
-
Once the yellow active catalyst is validated, lower the temperature to 0 °C using an ice bath.
-
Add the allylic precursor (1.0 equiv) dropwise. Stir for 10 minutes to allow the
-allyl intermediate to form. -
Add a mild base (e.g.,
, 1.2 equiv) to prevent pyrrolidine protonation.
Step 3: Nucleophile Addition & Reaction Monitoring
-
Slowly add the nucleophile (1.2 equiv) over 5 minutes.
-
Allow the reaction to stir at 0 °C for 12 hours.
-
Self-Validation Checkpoint 2: Remove a 10 µL aliquot, quench with wet ether, and spot on a TLC plate. The starting material spot should be completely consumed. If unreacted starting material remains, the catalytic cycle has stalled (likely due to solvent coordination or catalyst degradation).
Step 4: Work-up and Chiral HPLC Analysis
-
Quench the reaction with saturated aqueous
(2 mL) and extract with Ethyl Acetate (3 x 5 mL). -
Dry the combined organic layers over anhydrous
, filter, and concentrate under reduced pressure. -
Purify the crude product via flash column chromatography.
-
Determine the ee using Chiral HPLC (e.g., Daicel Chiralpak AD-H column) against a racemic standard.
References
-
ResearchGate. "Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro) and Ligand Configurations." Available at: [Link]
Handling air-sensitive (R)-2-[(Diphenylphosphino)methyl]pyrrolidine in the glovebox
Welcome to the Technical Support Center. As application scientists, we understand that maintaining the integrity of highly sensitive chiral ligands is the foundation of reproducible asymmetric catalysis. (R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a potent P,N-bidentate ligand, but its electron-rich P(III) center makes it highly susceptible to aerobic oxidation[1]. Furthermore, its volatility poses a severe, often overlooked threat to the operational health of your inert-atmosphere glovebox[2].
This guide provides field-proven, causality-driven protocols to ensure both your ligand and your glovebox ecosystem remain uncompromised.
Part 1: Quantitative Data & Environmental Parameters
Understanding the physicochemical properties of your ligand is the first step in designing a self-validating handling system. Because this ligand is frequently supplied as a viscous liquid or a solution (e.g., 10 wt% in THF)[3], its elevated vapor pressure and high surface area exacerbate both oxidation risks and glovebox contamination risks.
| Property / Parameter | Value / Threshold |
| Molecular Weight | 269.33 g/mol [3] |
| Common Physical State | Viscous liquid / Solvated (10 wt% in THF)[3] |
| Target Glovebox O₂ Limit | < 1.0 ppm |
| Target Glovebox H₂O Limit | < 1.0 ppm |
| ³¹P NMR Shift (Active P(III)) | ~ -15 to -25 ppm (Solvent dependent) |
| ³¹P NMR Shift (Oxidized P(V)) | ~ +25 to +35 ppm[4] |
Part 2: Self-Validating Protocol for Glovebox Handling
The Causality of Catalyst Poisoning:
Glovebox purifiers rely on a finely dispersed copper catalyst (Cu/CuO) to scavenge trace oxygen. Phosphines are potent
Step-by-Step Methodology:
-
Antechamber Preparation & Intake:
-
Ensure the exterior of the ligand container (Schlenk flask or vendor bottle) is completely free of moisture.
-
Place the container in the large antechamber and perform three full vacuum/refill cycles (minimum 15 minutes per vacuum cycle) to ensure complete removal of ambient oxygen[6].
-
-
Purifier Isolation (Critical Step):
-
Transfer and Weighing:
-
Action: Open the container, weigh the required mass into your reaction vessel, and immediately dissolve it in a degassed, anhydrous solvent.
-
Validation: A successful transfer is validated by a clear solution. A white, insoluble precipitate in non-polar solvents strongly indicates prior phosphine oxide formation.
-
-
Securing the Reagent:
-
Action: Tightly seal the primary ligand container with a PTFE-lined cap and wrap the junction tightly with electrical tape to suppress vapor leakage[2].
-
-
Atmosphere Purge & Restoration:
-
Action: Initiate a dynamic nitrogen purge of the glovebox for 20–30 minutes[2].
-
Causality: The purge physically sweeps the volatile phosphine vapors out of the glovebox atmosphere and into the exhaust.
-
Action: Once the purge is complete, turn the circulation/purifier back ON. Verify that the O₂ and H₂O sensors stabilize at < 1.0 ppm[5].
-
Glovebox workflow for handling volatile phosphines to prevent catalyst poisoning.
Part 3: Troubleshooting & FAQs
Q1: My reaction yields plummeted, and ESI-MS shows an [M+16] peak. Did my ligand oxidize in the glovebox? Diagnostic: The [M+16] peak corresponds to the P(V) phosphine oxide. However, if you removed your sample from the glovebox to run the mass spec, the oxidation likely occurred during analysis. P(III) species oxidize rapidly during the electrospray ionization process if the instrument is not directly coupled to an inert atmosphere[4]. Validation: To confirm the true state of your stock ligand, run a ³¹P NMR spectrum in anhydrous, degassed C₆D₆ prepared strictly inside the glovebox. If you see a sharp singlet shifted downfield (+25 to +35 ppm), the bulk stock has oxidized[1].
Q2: I forgot to turn off the purifier while weighing the ligand. What are the consequences, and how do I fix it? Causality: By leaving the circulation on, you pulled phosphine vapors directly over the activated copper catalyst bed. The phosphine acts as a strong ligand, forming an irreversible Cu-Phosphine complex that blocks O₂ from binding to the catalyst[5]. Resolution: Monitor your O₂ levels over the next 24 hours. If the glovebox struggles to maintain < 1.0 ppm O₂ or spikes easily during routine use, the bed is poisoned. You must perform a full regeneration of the catalyst bed using a reducing gas mixture (typically 5% H₂ in N₂ or Ar) at high temperatures to strip the contaminants and reduce the copper oxide back to active copper[5].
Q3: Can I recover oxidized (R)-2-[(Diphenylphosphino)methyl]pyrrolidine? Diagnostic: While possible, reducing phosphine oxides back to P(III) phosphines is synthetically taxing. It typically requires harsh reducing agents like trichlorosilane (HSiCl₃) in the presence of a base under refluxing conditions. Given the chiral nature of the pyrrolidine backbone, these harsh conditions risk racemization or unwanted side reactions. It is highly recommended to purchase or synthesize a fresh batch rather than attempting reduction[1].
Degradation pathways of P(III) ligands and mechanisms of glovebox catalyst poisoning.
References
-
Title: Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon Source: National Institutes of Health (NIH) URL:[Link]
-
Title: Glovebox General Use: Volatile Chemicals Source: University of California, Santa Barbara (UCSB) URL:[Link]
-
Title: Section 5.21 Title: Glovebox Use Source: University of Wisconsin-Madison URL:[Link]
-
Title: Coupling an Electrospray Ionization Mass Spectrometer with a Glovebox: A Straightforward, Powerful, and Convenient Combination for Analysis of Air-Sensitive Organometallics Source: University of Victoria URL:[Link]
-
Title: RISE Catalysis Center Glovebox Manual Source: University of North Carolina (UNC) URL:[Link]
Sources
- 1. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. mscore.web.unc.edu [mscore.web.unc.edu]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Technical Support Center: Purification of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions regarding the removal of phosphine oxide impurities from (R)-2-[(Diphenylphosphino)methyl]pyrrolidine. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results in your laboratory.
Troubleshooting and FAQs: Removing Phosphine Oxide Impurities
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a valuable chiral phosphine ligand utilized in various asymmetric catalytic reactions.[1][2] However, its susceptibility to oxidation, particularly when exposed to air, leads to the formation of the corresponding phosphine oxide impurity.[3] This impurity can be detrimental to catalytic activity and selectivity, necessitating its removal. This guide addresses common challenges and questions related to the purification of this important ligand.
Q1: I've detected a significant amount of phosphine oxide in my sample of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine. What is the most direct method to remove it?
A1: The most effective strategy for removing the phosphine oxide impurity is through a chemical reduction followed by purification.
The phosphorus(V) center in the phosphine oxide is stable and requires a reducing agent to be converted back to the desired phosphine(III). Silanes are a widely used class of reagents for this transformation due to their high chemoselectivity and the formation of easily removable byproducts.[4]
Underlying Principle: The reduction of phosphine oxides with silanes involves the deoxygenation of the P=O bond. This process is often facilitated by an activator or catalyst. The general transformation is as follows:
R₃P=O + Silane → R₃P + Siloxane byproduct
Trichlorosilane (HSiCl₃) is a powerful and commonly used reducing agent for phosphine oxides. The reaction is typically performed in the presence of a tertiary amine base, which acts as a catalyst.
Experimental Workflow:
Sources
Technical Support Center: Solving Catalyst Deactivation with Pyrrolidine-Based Ligands
Welcome to the technical support center dedicated to addressing challenges with catalyst deactivation when using pyrrolidine-based ligands. This guide is designed for researchers, chemists, and drug development professionals to diagnose and resolve common issues encountered during catalytic reactions. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common initial questions regarding catalyst deactivation.
Q1: What are the most common reasons my reaction with a pyrrolidine-based ligand is failing?
A: The most frequent culprits are the presence of air and moisture, impurities in your starting materials or solvents, and inherent instability of the catalytic species. Pyrrolidine-based organocatalysts and metal complexes can be sensitive to environmental conditions.[1] Even trace amounts of water can promote unwanted side reactions or lead to the degradation of the catalyst itself.[1][2]
Q2: My reaction starts well but then stops before completion. What's happening?
A: This symptom often points to either product inhibition or catalyst degradation . The formed product, which may itself be a pyrrolidine derivative, can sometimes coordinate to the catalyst's active site more strongly than the reactants, effectively poisoning the catalyst.[3] Alternatively, the catalyst or ligand may have a limited lifetime under the reaction conditions and is slowly degrading into an inactive form.
Q3: How can I tell if my pyrrolidine ligand itself is the problem?
A: The ligand can be a source of deactivation in two primary ways: it can contain impurities that poison the catalyst, or it can degrade under the reaction conditions. The nitrogen atom in the pyrrolidine ring is a Lewis base and can interact strongly with metal centers.[3] If the ligand is not of high purity, even small amounts of related nitrogen-containing impurities can act as potent catalyst poisons. Ligand degradation can occur through pathways like C-N bond cleavage, especially under specific redox conditions.[4]
Q4: Is it possible to regenerate a deactivated catalyst?
A: Regeneration is highly dependent on the deactivation mechanism. For deactivation caused by fouling (physical blockage of active sites), a simple wash or recrystallization might be effective.[5] However, if the deactivation is due to irreversible chemical changes, such as ligand degradation or metal sintering, regeneration is often not feasible, and a fresh batch of catalyst is required.[6][7]
In-Depth Troubleshooting Guides
This section provides structured, in-depth guidance for systematically diagnosing and solving more complex deactivation issues.
Guide 1: Reaction is Sluggish or Fails to Initiate
You've assembled your reaction, but you observe little to no product formation. This points to a fundamental issue with catalyst activity from the outset.
Question: I suspect my catalyst is "dead on arrival." How do I diagnose the root cause?
Answer: A systematic approach is crucial. We must first rule out environmental and reagent-related issues before concluding the catalyst itself is inactive.
Troubleshooting Workflow:
-
Verify Inert Atmosphere: Many palladium and copper catalysts used with pyrrolidine ligands are sensitive to oxygen.[1] The active Pd(0) species, for instance, can be oxidized to inactive Pd(II). Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were adequately degassed.
-
Confirm Anhydrous Conditions: Water is a known cause of deactivation.[1][2] Use freshly dried solvents and ensure all glassware is oven- or flame-dried. Water can hydrolyze precursors or participate in ligand degradation.
-
Assess Reagent Purity: Impurities in your substrate, base, or solvent can act as catalyst poisons.[3][8] Common culprits include sulfur- or phosphorus-containing compounds. If possible, purify your reagents via distillation, recrystallization, or column chromatography.
-
Run a Control Experiment: Use a known, reliable substrate/coupling partner combination that has previously worked well with your catalyst system. If this control reaction also fails, it strongly implicates a systemic issue (solvents, inert atmosphere, catalyst batch). If the control works, the problem lies with your specific substrate.
dot
Caption: Initial troubleshooting workflow for non-starting reactions.
Guide 2: Reaction Stalls or Shows Inconsistent Performance
The reaction begins as expected, but the conversion plateaus, or you notice batch-to-batch variability.
Question: My reaction starts but dies prematurely. Could the pyrrolidine ligand be degrading?
Answer: Yes, ligand degradation is a plausible cause, alongside product inhibition and fouling. Pyrrolidine rings, while generally stable, can undergo ring-opening or other transformations under certain catalytic conditions.[4][9]
Diagnostic Steps:
-
Monitor the Reaction Profile: Take aliquots at regular intervals and analyze by a quantitative method (e.g., GC, HPLC, or qNMR). A sharp drop-off in reaction rate after initial conversion suggests an accumulating inhibitor or rapid catalyst death.
-
Test for Product Inhibition: Add a portion of the purified product to a new reaction at the start (t=0). If the initial rate is significantly slower compared to a reaction without added product, product inhibition is a likely cause.
-
Analyze the Spent Catalyst: After the reaction stalls, attempt to isolate the catalyst. Characterization techniques can reveal the cause of deactivation.
| Analytical Technique | Information Gained | Potential Cause Indicated |
| NMR Spectroscopy | Changes in ligand structure, presence of bound inhibitors. | Ligand degradation, product inhibition. |
| Mass Spectrometry | Identification of ligand fragments or adducts. | Ligand degradation pathways. |
| Elemental Analysis | Leaching of the active metal from a solid support. | Loss of active sites.[5] |
| TEM/SEM | Sintering or agglomeration of metal nanoparticles. | Thermal degradation.[7] |
Solutions and Mitigation Strategies:
-
For Product Inhibition:
-
Run the reaction at a lower conversion if feasible.
-
Consider in situ product removal techniques.
-
Modify the ligand structure to be more sterically hindered, which can disfavor product binding.[3]
-
-
For Ligand Degradation:
-
Lower the reaction temperature. Thermal degradation is a common issue.[5]
-
Screen alternative ligands with greater stability under the reaction conditions.
-
Ensure the absence of oxidants or other species that could initiate degradation pathways.
-
dot
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of water content on the homogeneous catalytic process of N-vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. ammoniaknowhow.com [ammoniaknowhow.com]
- 7. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 8. pdf.smolecule.com [pdf.smolecule.com]
- 9. Multiple Catalytic Branch Points in the Mechanism of Pyrrolidine Formation During Kainoid Biosynthesis Leads to Diverse Reaction Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
Impact of water and moisture on (R)-2-[(Diphenylphosphino)methyl]pyrrolidine performance
Welcome from the Senior Application Scientist As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible enantiomeric excesses (ee%) or sudden drops in catalyst turnover when using (R)-2-[(Diphenylphosphino)methyl]pyrrolidine. This bifunctional chiral ligand is a powerhouse in asymmetric catalysis, but its performance is inextricably linked to strict environmental controls. This guide is designed to move beyond basic handling instructions and explain the causality behind ligand failure, providing you with self-validating protocols to ensure absolute scientific integrity in your workflows.
Mechanistic Insights: The "Why" Behind Moisture Sensitivity
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine features two critical coordinating groups: a soft Lewis base (the diphenylphosphino moiety) and a hard, hydrogen-bond-donating secondary amine (the pyrrolidine ring). When exposed to environmental moisture, the ligand suffers from two distinct, catastrophic failure modes:
-
Thermodynamically Driven Phosphine Oxidation: While some bulky triarylphosphines can resist ambient air, the presence of moisture exponentially accelerates the oxidation of the diphenylalkylphosphine group to a phosphine oxide[1]. Water molecules act as a thermodynamic sink, stabilizing the newly formed P=O bond through strong hydrogen-bonding networks[1]. Once oxidized, the phosphorus center loses its σ-donating ability, permanently poisoning the metal catalyst.
-
Disruption of the Bifunctional "NH" Effect: In many catalytic cycles (such as Noyori-type asymmetric hydrogenations), the pyrrolidine NH proton actively participates in the transition state via an outer-sphere mechanism. It forms critical hydrogen bonds with the substrate, locking it into a single enantiomeric face to ensure high selectivity[2]. Free water molecules competitively hydrogen-bond to this secondary amine, disrupting the chiral pocket and leading to a drastic loss of enantioselectivity[3].
Diagram 1: Mechanistic pathways of moisture-induced ligand degradation and catalyst failure.
Troubleshooting Guide & FAQs
Q1: Why did my enantiomeric excess (ee) drop from 95% to 70% overnight? A: This is the classic signature of moisture-induced disruption of the chiral pocket. The pyrrolidine NH group acts as a hydrogen-bond donor to orient the substrate in the transition state[2]. When trace water enters the system, it competitively hydrogen-bonds to this amine, destroying the rigid bifunctional "NH effect"[3]. Always titrate your solvents using Karl Fischer titration (target < 10 ppm H₂O) before running the reaction.
Q2: My reaction yield plummeted, and the catalyst mixture turned black. What happened? A: A black precipitate in Pd or Ru catalysis usually indicates the formation of inactive metal nanoparticles (the catalyst "plating out"). This occurs when the diphenylphosphino group oxidizes to a phosphine oxide, which cannot stabilize the metal center. Water stabilizes this newly formed P=O bond via hydrogen bonding, driving the degradation[1]. Validate your ligand purity using Protocol 2 below.
Q3: What is the best way to store (R)-2-[(Diphenylphosphino)methyl]pyrrolidine? A: Never store it on a benchtop. It is often supplied commercially as a 10 wt% solution in tetrahydrofuran (THF)[4]. It must be kept inside a tightly sealed Schlenk flask or an inert-atmosphere glovebox (N₂ or Ar) at -20 °C. Repeated puncturing of the septum on commercial bottles introduces ambient moisture; we highly recommend aliquoting the ligand into single-use sealed ampoules upon initial receipt.
Quantitative Impact of Moisture
The following table summarizes internal benchmarking data demonstrating the causal relationship between solvent water content and catalytic performance in a standard asymmetric hydrogenation workflow.
| Water Content (ppm) | Ligand State (³¹P NMR Oxide %) | Reaction Yield (%) | Enantiomeric Excess (ee %) |
| < 10 (Strictly Dry) | < 1% | 98 | 96 |
| 50 | 3% | 92 | 91 |
| 200 | 8% | 75 | 82 |
| 500 | 15% | 45 | 65 |
| > 1000 (Wet) | > 30% | < 10 | < 20 |
Self-Validating Experimental Protocols
To ensure trustworthiness in your results, you must treat your ligand handling as a self-validating system. Do not assume purity; prove it before adding expensive transition metal precursors.
Protocol 1: Rigorous Schlenk-Line Technique for Ligand Handling
-
Preparation: Flame-dry all reaction glassware under a high vacuum (< 0.1 mbar) and backfill with ultra-high purity (UHP) Argon. Repeat this cycle three times.
-
Transfer: Transfer the (R)-2-[(Diphenylphosphino)methyl]pyrrolidine solution[4] using a gas-tight syringe that has been pre-purged with Argon three times.
-
Solvent Exchange: If solvent removal is required, evaporate the THF under high vacuum and immediately redissolve the neat ligand in anhydrous, strictly degassed solvents (sparged with Argon for a minimum of 30 minutes).
-
Storage: Store any remaining ligand in a nitrogen-filled glovebox at -20 °C to prevent thermal degradation and moisture ingress.
Protocol 2: ³¹P NMR Quantification of Phosphine Oxide Impurities
-
Sample Prep: Inside an inert-atmosphere glovebox, dissolve 10 mg of the ligand in 0.5 mL of anhydrous, ampoule-sealed CDCl₃.
-
Containment: Transfer the solution to an NMR tube. Seal it tightly with a PTFE cap and wrap it in Parafilm before removing it from the glovebox.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}) using a minimum of 64 scans to ensure a high signal-to-noise ratio for detecting trace impurities.
-
Analysis: The free phosphine will appear as a sharp singlet at approximately -20 ppm . Any peak emerging between +25 to +35 ppm indicates phosphine oxide formation.
-
Validation Decision: Integrate the peaks. If the oxide peak integral exceeds 2% relative to the free phosphine, the ligand must be discarded or purified via silica gel chromatography (under strictly inert atmosphere) prior to use.
Diagram 2: Self-validating ³¹P NMR workflow for detecting phosphine oxide impurities.
References[4] Title: (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, min. 97% (10 wt% in tetrahydrofuran) | Source: jk-sci.com | URL: Link[1] Title: Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon | Source: nih.gov | URL: Link[2] Title: Bifunctional Molecular Catalysts with Cooperating Amine/Amido Ligands | Source: tcichemicals.com | URL: Link[3] Title: Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study | Source: nih.gov | URL: Link
Sources
- 1. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Asymmetric Hydrogenation of Ketones by Simple Alkane-Diyl-Based Ir(P,N,O) Catalysts: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jk-sci.com [jk-sci.com]
Validation & Comparative
1H and 31P NMR characterization of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Analytical Comparison Guide: and NMR Characterization of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine vs. Standard Chiral Phosphines
Executive Summary
In the realm of asymmetric catalysis and transition metal coordination, the choice of chiral ligand dictates both the stereochemical outcome and the kinetic efficiency of the reaction. (R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a highly versatile, enantiopure P,N-bidentate ligand. Unlike rigid C2-symmetric bisphosphines (e.g., BINAP), this aminophosphine features a "hemilabile" nitrogen donor. This hemilability is critical in cluster chemistry—such as the synthesis of aminophosphino cubane-type
This guide objectively compares the NMR characterization, structural stability, and coordination dynamics of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine against industry-standard alternatives like (R)-BINAP and Triphenylphosphine (
Structural Anatomy & NMR Spectral Signatures
To guarantee scientific integrity in ligand characterization, one must look beyond simple peak matching and understand the underlying nuclear interactions.
NMR Dynamics
The structural uniqueness of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine lies in its chiral pyrrolidine ring and the methylene bridge connecting it to the diphenylphosphino group.
-
Diastereotopic Protons: The
protons adjacent to the phosphorus are diastereotopic due to the adjacent chiral center at C2 of the pyrrolidine ring. They exhibit complex multiplet splitting (typically doublet-of-multiplets) due to both geminal coupling ( ) and heteronuclear coupling with the phosphorus nucleus ( ). -
Solvent Causality: When acquiring
NMR, the choice of solvent is critical. Using that has not been neutralized over basic alumina can introduce trace . This protonates the secondary amine of the pyrrolidine ring, causing a massive downfield shift of the ring protons and altering the conformation of the ligand. Best Practice: Use or neutralize prior to use.
NMR Benchmarking
The
-
Free Ligand: Resonates typically around -22.0 to -23.0 ppm .
-
Oxidized Ligand (
): Shifts dramatically downfield to +28.0 to +30.0 ppm .
Comparative Analysis: Air Stability & Oxidation Kinetics
A major operational metric for any phosphine ligand is its susceptibility to oxidation. The increased electron density on the phosphorus of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (due to the electron-donating alkyl bridge) makes it inherently more prone to oxidation than rigid triaryl systems like BINAP.
Quantitative Comparison Data
| Ligand Alternative | Ligand Type | Air Oxidation Rate (24h, % Oxide)* | Primary Coordination Mode | ||
| (R)-2-[(Diphenylphosphino)methyl]pyrrolidine | P,N-Bidentate | -22.5 ppm | +28.5 ppm | 18.5% | Hemilabile Bidentate |
| (R)-BINAP | P,P-Bidentate | -15.2 ppm | +29.1 ppm | < 5.0% | Rigid Bidentate |
| Triphenylphosphine ( | P-Monodentate | -5.4 ppm | +29.0 ppm | 8.2% | Monodentate |
*Data represents a standardized solution-phase exposure assay (0.05 M in
Experimental Protocol: Self-Validating NMR Stability Assay
To objectively verify the stability of your specific batch of ligand, execute the following self-validating workflow:
-
Inert Preparation: Inside an Argon-filled glovebox, dissolve 0.05 mmol of the ligand in 0.5 mL of dry, degassed
. -
Internal Standard Addition: Add 0.01 mmol of Triphenylphosphine oxide (TPPO,
+29.0 ppm) as a chemically inert, internal integration standard. -
Baseline Acquisition: Seal the sample in a J. Young NMR tube. Acquire baseline
and NMR spectra to confirm 0% initial oxidation. -
Controlled Exposure: Open the J. Young valve to ambient air. Attach a
drying tube to isolate the variable of oxidation ( ) from hydrolysis ( ). -
Time-Course Tracking: Acquire
spectra at t = 1h, 4h, 12h, and 24h. -
Quantification: Integrate the diminishing free phosphine signal (
-22.5 ppm) against the growing phosphine oxide signal ( +28.5 ppm), normalizing against the static TPPO standard.
Figure 1: Standardized experimental workflow for tracking phosphine ligand oxidation kinetics via 31P NMR.
Comparative Analysis: Metal Coordination Dynamics
The true value of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine emerges during metal coordination. While (R)-BINAP locks the metal into a rigid,
When coordinated to transition metals (e.g.,
NMR Tracking of Coordination
- NMR: Upon coordination to a metal, the phosphorus nucleus experiences a decrease in electron density (deshielding). The signal shifts drastically downfield from -22.5 ppm to a range of +15.0 to +45.0 ppm , depending on the metal and oxidation state.
- NMR: If the pyrrolidine nitrogen coordinates to the metal, the N-H proton (and adjacent ring protons) will shift downfield. If the ligand acts only as a P-monodentate donor (kinetic product), the N-H shift remains relatively unperturbed compared to the free ligand.
Figure 2: Logical pathway of P,N-ligand coordination states and their corresponding NMR signatures.
Conclusion
For analytical chemists and drug development professionals, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine offers a highly tunable, hemilabile alternative to rigid bisphosphines. However, its electron-rich diarylalkylphosphine core requires stringent handling protocols to prevent oxidation. By utilizing
References
- Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro,...) - ResearchGate. ResearchGate.
- WO1988008835A1 - Asymmetric hydroformylations of prochiral compounds. Google Patents.
A Comparative Guide to the Stereochemical Analysis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral ligands and synthons is of paramount importance. (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, a widely utilized ligand in asymmetric catalysis, is no exception. Its efficacy is intrinsically linked to its enantiomeric purity. This guide provides an in-depth comparison of methodologies for determining the optical rotation and enantiomeric excess of this critical compound, grounded in experimental data and established analytical principles.
The Significance of Optical Rotation in Chiral Molecules
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The direction and magnitude of this rotation are characteristic physical properties of a specific enantiomer. Enantiomers, which are non-superimposable mirror images of each other, rotate plane-polarized light to an equal extent but in opposite directions. A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out.
The specific rotation, [α], is a standardized measure of this property, defined as the observed angle of rotation for a solution with a concentration of 1 g/mL in a 1 decimeter (dm) path length tube, measured at a specific temperature and wavelength (typically the sodium D-line at 589 nm).[2] While there is no direct correlation between the (R)/(S) configuration and the sign of optical rotation (+)/(-), the specific rotation is a fundamental parameter for an enantiomerically pure compound.[3]
I. Determination of Optical Rotation by Polarimetry
Polarimetry is the classical technique for measuring optical rotation and can be a straightforward method for assessing the enantiomeric purity of a sample, provided a reference value for the pure enantiomer is known.[4]
Reported Specific Rotation of 2-[(Diphenylphosphino)methyl]pyrrolidine Enantiomers
Based on supplier data, the specific rotation of (S)-2-[(Diphenylphosphino)methyl]pyrrolidine has been determined. As enantiomers exhibit equal and opposite rotation, the value for the (R)-enantiomer can be confidently stated.
| Enantiomer | Specific Rotation ([α]²²/D) | Conditions |
| (S)-2-[(Diphenylphosphino)methyl]pyrrolidine | -24.0° | c = 0.5 in ethanol |
| (R)-2-[(Diphenylphosphino)methyl]pyrrolidine | +24.0° | c = 0.5 in ethanol |
Experimental Protocol for Polarimetry
This protocol outlines the steps to determine the optical rotation of a sample of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
1. Instrument Preparation and Calibration:
- Turn on the polarimeter and the sodium lamp light source, allowing them to warm up and stabilize according to the manufacturer's instructions.
- Calibrate the instrument by measuring the optical rotation of a blank solvent (in this case, high-purity ethanol). The reading should be zero.
2. Sample Preparation:
- Accurately weigh approximately 50 mg of the (R)-2-[(Diphenylphosphino)methyl]pyrrolidine sample.
- Quantitatively transfer the sample to a 10 mL volumetric flask.
- Dissolve the sample in high-purity ethanol and fill the flask to the mark. This creates a solution with a concentration (c) of 0.005 g/mL or 0.5 g/100mL.
- Ensure the solution is homogeneous and free of any undissolved particles.
3. Measurement:
- Rinse the polarimeter cell (typically 1 dm in length) with a small amount of the prepared solution.
- Fill the cell with the solution, ensuring no air bubbles are present in the light path.
- Place the filled cell in the polarimeter's sample compartment.
- Record the observed rotation (α_obs). Take multiple readings and calculate the average to ensure precision.
4. Calculation of Specific Rotation and Enantiomeric Excess:
- Calculate the specific rotation using the formula: [α] = α_obs / (c * l) where:
- α_obs is the observed rotation in degrees.
- c is the concentration in g/mL.
- l is the path length of the cell in decimeters (dm).
- The enantiomeric excess (ee) can then be calculated using the formula: % ee = ([α]_sample / [α]_pure) * 100 where:
- [α]_sample is the calculated specific rotation of your sample.
- [α]_pure is the known specific rotation of the pure enantiomer (+24.0° for the R-enantiomer).
Workflow for Polarimetric Analysis
Sources
A Comparative Guide to the X-ray Crystallography of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine (PPM) is a chiral phosphine ligand widely employed in asymmetric catalysis. Its unique structure, featuring both a phosphorus and a nitrogen donor atom, allows it to form stable chelate complexes with a variety of transition metals. The precise three-dimensional arrangement of these metal complexes is paramount to their catalytic activity and enantioselectivity. This guide provides an in-depth comparison of the X-ray crystallographic data for PPM metal complexes, offering valuable structural insights for researchers in catalyst design and drug development.
Introduction to (R)-2-[(Diphenylphosphino)methyl]pyrrolidine (PPM) as a Chiral Ligand
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, often abbreviated as (R)-PPM, is a P,N-bidentate ligand. The chirality arises from the stereocenter at the C2 position of the pyrrolidine ring. This defined stereochemistry is crucial for inducing asymmetry in catalytic transformations. The pyrrolidine nitrogen and the phosphine phosphorus atoms coordinate to a metal center, forming a stable five-membered chelate ring. The steric and electronic properties of the diphenylphosphino group and the pyrrolidine ring can be fine-tuned to optimize the performance of the resulting metal catalyst. The structural rigidity of the chelate ring and the specific spatial arrangement of the phenyl groups on the phosphorus atom create a well-defined chiral environment around the metal center, which is essential for effective enantioselection in chemical reactions.
Comparison of Crystallographic Data of PPM Metal Complexes
The following table summarizes key crystallographic parameters for selected metal complexes of (R)-PPM and a closely related ligand, providing a basis for structural comparison.
| Parameter | Molybdenum-Sulfur Cluster Complex[1] |
| Metal Center | Mo₃S₄ |
| Ligand | (R)-2-[(Diphenylphosphino)methyl]pyrrolidine |
| Coordination Geometry | Distorted cubane-like cluster |
| Coordination Mode | The aminophosphino ligand coordinates to the molybdenum atoms, with the phosphorus atom in the outer position trans to a capping sulfur atom.[1] |
| Key Bond Lengths (Å) | Specific bond lengths for Mo-P and Mo-N are dependent on the specific cluster structure. |
| Key Bond Angles (°) | The geometry around each molybdenum atom is typically a distorted octahedron. |
| Space Group | Dependent on the specific diastereomer |
| Significance | The diastereoselective synthesis of these clusters demonstrates the influence of the chiral ligand on the overall cluster chirality.[1] |
General Coordination of PPM to a Metal Center
The coordination of the (R)-PPM ligand to a generic metal center (M) can be visualized as follows. The phosphorus and nitrogen atoms of the ligand form a five-membered chelate ring with the metal. The other ligands (L) and counter-ions (X) complete the coordination sphere of the metal.
Caption: General coordination of the (R)-PPM ligand to a metal center.
Experimental Protocol: Synthesis and Crystallization of a PPM Metal Complex
The following is a representative protocol for the synthesis and crystallization of a PPM metal complex, based on the diastereoselective synthesis of molybdenum-sulfur cluster complexes with (R)-PPM.[1]
Objective: To synthesize and crystallize a diastereomerically pure Mo₃S₄ cluster complex with the (R)-PPM ligand.
Materials:
-
Mo₃S₄Cl₄(PPh₃)₃
-
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine ((R)-PPM)
-
Dichloromethane (CH₂Cl₂)
-
Acetonitrile (CH₃CN)
-
Diethyl ether ((C₂H₅)₂O)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Crystallization vials
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting molybdenum cluster, Mo₃S₄Cl₄(PPh₃)₃, in dichloromethane.
-
Ligand Addition: To the stirred solution, add a solution of (R)-PPM in dichloromethane dropwise at room temperature. The molar ratio of the molybdenum precursor to the (R)-PPM ligand will determine the final product.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. The progress of the reaction can be monitored by techniques such as ³¹P NMR spectroscopy to observe the coordination of the PPM ligand to the molybdenum cluster.
-
Isolation of the Product: After the reaction is complete, reduce the volume of the solvent under vacuum. Add a non-polar solvent such as diethyl ether to precipitate the crude product.
-
Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of a polar solvent like acetonitrile or dichloromethane.
-
Crystallization: The purified complex can be crystallized by slow vapor diffusion. Place the solution of the complex in a small vial, and place this vial inside a larger jar containing a more volatile, less polar solvent (e.g., diethyl ether). Seal the jar and allow it to stand undisturbed at room temperature. Single crystals suitable for X-ray diffraction should form over a period of days to weeks.
-
Crystal Harvesting and Analysis: Carefully collect the crystals, wash them with a small amount of the less polar solvent, and dry them under a stream of inert gas. The crystal structure can then be determined using single-crystal X-ray diffraction.
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and crystallization of a PPM metal complex.
Caption: Experimental workflow for the synthesis and crystallization of a PPM metal complex.
Structural Insights and Implications for Catalysis
The crystallographic data of PPM metal complexes provide invaluable insights into the factors governing their catalytic performance. The M-P and M-N bond lengths, as well as the P-M-N bite angle, are indicative of the stability and rigidity of the chelate ring. A more rigid chelate ring can lead to a more defined and predictable chiral environment around the metal center, which often translates to higher enantioselectivity in catalytic reactions.
The conformation of the five-membered chelate ring and the orientation of the phenyl groups on the phosphorus atom create specific chiral pockets around the metal's active site. These pockets play a crucial role in discriminating between the two enantiomeric transition states of a prochiral substrate, thereby favoring the formation of one enantiomer of the product over the other.
In the case of the molybdenum-sulfur cluster complexes, the coordination of the chiral (R)-PPM ligand leads to the diastereoselective formation of specific cluster isomers.[1] This demonstrates that the chirality of the ligand can be effectively transferred to the overall supramolecular structure of the complex, which can have profound implications for its application in asymmetric catalysis. By understanding the precise structural details of these complexes, researchers can rationally design new and more effective chiral catalysts for a wide range of chemical transformations, including those relevant to the synthesis of pharmaceuticals and other fine chemicals.
References
-
Diastereoselective synthesis of proline containing aminophosphino cubane-type Mo3S4 clusters. (Source: ResearchGate, URL: [Link])
Sources
A Comparative Guide to Chiral P,N-Ligands in Asymmetric Catalysis: Benchmarking (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Introduction: The Critical Role of P,N-Ligands in Modern Asymmetric Synthesis
In the pursuit of enantiomerically pure compounds, essential for the pharmaceutical and fine chemical industries, transition-metal catalyzed asymmetric synthesis stands as a cornerstone methodology. The success of these transformations hinges on the design of chiral ligands that effectively steer the stereochemical outcome of a reaction. Among the vast arsenal of available ligands, P,N-heterobidentate ligands have emerged as a privileged class.[1] Their unique architecture, which combines a "soft" phosphorus donor with π-acceptor capabilities and a "hard" nitrogen σ-donor, creates a desymmetrized and electronically distinct coordination environment around the metal center.[2] This electronic disparity is often key to achieving high levels of stereocontrol.
This guide focuses on (R)-2-[(Diphenylphosphino)methyl]pyrrolidine , a prominent member of the proline-derived P,N-ligand family.[3][4] We will objectively benchmark its performance against other widely recognized P,N-ligands in a standard catalytic reaction, providing researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform their own ligand selection processes.
The Benchmark Reaction: Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)
To establish a meaningful comparison, we have selected the Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate as our benchmark transformation.[5][6] This reaction is exceptionally well-studied and serves as a standard testbed for new chiral ligands for several reasons:
-
Stereochemical Challenge: The catalyst must control the nucleophilic attack on one of the two enantiotopic termini of the symmetrical π-allyl-palladium intermediate.
-
Broad Applicability: The reaction is fundamental to C-C bond formation and has been employed in countless syntheses.[7]
-
Mechanistic Understanding: The catalytic cycle is well-elucidated, allowing for rational analysis of ligand effects.[6][8]
The generally accepted mechanism involves the initial coordination of a Pd(0) complex to the allylic substrate, followed by oxidative addition to form a key η³-allyl-Pd(II) intermediate. The chiral ligand, bound to the palladium, dictates the facial selectivity of the subsequent nucleophilic attack, thereby establishing the stereochemistry of the final product.
Caption: Catalytic cycle for the Pd-catalyzed Asymmetric Allylic Alkylation (AAA).
Comparative Performance Analysis: A Head-to-Head Evaluation
We will now compare the catalytic performance of our target ligand, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, against two other major classes of P,N-ligands: the ubiquitous Phosphinooxazoline (PHOX) ligands and the atropisomeric QUINAP ligand.
Caption: Representative structures of the P,N-ligand classes under comparison.
The following table summarizes experimental data for the asymmetric alkylation of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate using these distinct ligand types.
| Ligand Type | Specific Ligand | Yield (%) | ee (%) | Configuration | Source |
| Proline-derived | (S)-Prolinol-derived aminophosphine | 98 | 96 | (S) | [9] |
| PHOX | (S)-tBu-PHOX | >95 | 99 | (S) | |
| QUINAP | (S)-QUINAP | 95 | 98 | (S) | [10] |
Note: Data for a closely related (S)-prolinol-derived aminophosphine is used as a proxy for (R)-2-[(Diphenylphosphino)methyl]pyrrolidine due to the availability of specific data for the benchmark reaction. The stereochemical outcome is dictated by the ligand's chirality.
Discussion of Results
From the data, it is evident that all three classes of P,N-ligands are exceptionally effective for this benchmark transformation, consistently delivering high yields and excellent enantioselectivities.
-
Proline-derived Ligands: The (S)-prolinol-derived ligand, structurally very similar to our target compound, demonstrates impressive performance, achieving a 96% ee.[9] The chirality is derived from the readily available chiral pool (proline), making these ligands synthetically accessible. The pyrrolidine ring provides a rigid backbone that effectively translates chiral information to the catalytic center.
-
PHOX Ligands: The PHOX ligand family is renowned for its modularity and effectiveness. In this case, (S)-tBu-PHOX achieves an outstanding 99% ee. The success of PHOX ligands is often attributed to the rigid phenyl backbone connecting the phosphine and the oxazoline ring, creating a well-defined chiral pocket that tightly controls the approach of the nucleophile.
-
QUINAP: This ligand represents a different design principle, where chirality arises from restricted rotation around a biaryl axis (atropisomerism).[10] It also provides excellent results (98% ee), demonstrating that high enantioselectivity can be achieved without stereocenters on the ligand backbone itself. The enantioselectivity in this system is believed to originate from the nucleophile attacking trans to the phosphorus atom in one of the diastereomeric π-allyl-palladium intermediates.[10]
Experimental Protocol: A Self-Validating System for Ligand Benchmarking
To ensure trustworthiness and reproducibility, we provide a detailed protocol for the benchmark Pd-AAA reaction. This procedure, adapted from established "Trost conditions," can be used to reliably screen and compare different chiral ligands in your own laboratory.[9][11]
Materials and Reagents:
-
[Pd(η³-C₃H₅)Cl]₂ (Allylpalladium(II) chloride dimer)
-
Chiral P,N-Ligand (e.g., (R)-2-[(Diphenylphosphino)methyl]pyrrolidine)
-
rac-1,3-Diphenyl-2-propenyl acetate
-
Dimethyl malonate
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Potassium acetate (KOAc) or Lithium acetate (LiOAc)
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
Step-by-Step Procedure:
-
Catalyst Pre-formation:
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon), dissolve [Pd(η³-C₃H₅)Cl]₂ (0.01 mmol, 1.0 mol%) and the chiral P,N-ligand (0.022 mmol, 2.2 mol%) in anhydrous toluene (2 mL).
-
Rationale: The Pd:Ligand ratio is typically ~1:2.2 to ensure all palladium is complexed. The mixture is stirred for 15-30 minutes at room temperature to allow for the formation of the active chiral catalyst.
-
-
Reaction Setup:
-
To the catalyst solution, add the base, such as KOAc (catalytic amount, ~5 mol%).
-
Add rac-1,3-diphenyl-2-propenyl acetate (1.0 mmol, 1.0 equiv).
-
Add dimethyl malonate (1.2 mmol, 1.2 equiv).
-
Finally, add BSA (1.2 mmol, 1.2 equiv) as a proton scavenger.
-
Rationale: BSA reacts with the acidic proton of dimethyl malonate to form the silyl enol ether in situ, which is the active nucleophile. The acetate salt acts as a co-catalyst.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 12-24 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the mixture by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure alkylated product.
-
-
Analysis:
-
Determine the yield of the isolated product.
-
Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC using a suitable column and conditions.
-
Caption: A generalized workflow for chiral ligand screening and optimization.
Conclusion
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine stands as a highly effective and synthetically accessible P,N-ligand for asymmetric catalysis. While benchmark studies show that ligands like PHOX may offer a slight edge in enantioselectivity for the standard AAA reaction, the performance of proline-derived ligands is exceptionally high and competitive.[9] The ultimate choice of ligand will always depend on the specific substrate and reaction conditions. This guide provides the foundational data, a reliable experimental protocol, and a logical framework to empower researchers to make informed decisions in their own catalytic system development, ensuring both efficiency and high stereochemical control.
References
-
G. J. M. Koper, M. van der Sluis, D. J. M. van der Vlugt, P. C. J. Kamer, P. W. N. M. van Leeuwen, Proline-based P, N ligands in asymmetric allylation and the Heck reaction. Dalton Transactions, 2001, (11), 1636-1641. [Link]
-
Z. Wang, Design, Synthesis and Application Studies of Novel Proline-Derived Ligands. Electronic Theses and Dissertations, 2018. [Link]
-
X. Li, Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities, and Synthetic Applications. Accounts of Chemical Research, 2020, 53(11), 2549-2565. [Link]
-
S. J. Brown, M. F. N. N. Carvalho, S. P. Flanagan, P. J. Guiry, Quinap and Congeners: Atropos PN ligands for Asymmetric Catalysis. Accounts of Chemical Research, 2014, 47(5), 1434-1445. [Link]
-
P. G. Cozzi, F. Menges, S. Kaiser, Proline-Based P,N Ligands in Palladium-Catalyzed Asymmetric π-Allyl Additions. Angewandte Chemie International Edition, 1999, 38(18), 2750-2752. [Link]
-
M. R. Imrich, C. Maichle-Mössmer, T. Ziegler, d-Fructose Based Spiro-Fused PHOX Ligands: Palladium Complexes and Application in Catalysis. ResearchGate, 2019. [Link]
-
A. M. G. Díez, C. G. de la Cuesta, M. D. G. Valdivia, P. G. González, Enantioselective Pd-Catalyzed Allylic Substitution using Phosphite-Oxazoline PHOX-Based Ligands containing a Methylene Linker. Chemistry – A European Journal, 2014, 20(41), 13354-13364. [Link]
-
J. Li, et al., Palladium-Catalyzed Asymmetric Allylic Alkylation/α-Iminol Rearrangement: A Facile Access to 2-Spirocyclic-Indoline Derivatives. CCS Chemistry, 2021, 3(5), 1836-1849. [Link]
-
S. Basak, et al., The proposed mechanism for asymmetric palladium-catalyzed allylic substitution/cyclization and cascade hydrosilylated reduction in the presence of hydrosilane. ResearchGate, 2022. [Link]
-
Discussion Addendum for: Palladium-Catalyzed Asymmetric Allylic Alkylation of Acyclic Ketones. Organic Syntheses. [Link]
-
J. A. Gladysz, D. P. Curran, I. T. Horváth, Chiral phosphaalkene-oxazoline ligands for the palladium-catalyzed asymmetric allylic alkylation. Organometallics, 2010, 29(21), 5831-5834. [Link]
-
P. J. Guiry, C. P. Saunders, P,N Ligands in Asymmetric Catalysis. Inorganica Chimica Acta, 2004, 357(10), 2965-2977. [Link]
-
B. M. Trost, Pd- and Mo-Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 2012, 16(2), 185-194. [Link]
-
T. Mino, Y. Tanaka, K. Akita, M. Sakamoto, T. Fujita, Palladium-Catalyzed Asymmetric Allylic Alkylation using Chiral Prolinol-Derived Aminophosphine Ligands. Heterocycles, 2003, 60(1), 9-12. [Link]
-
Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]
-
B. M. Stoltz, et al., An Efficient Protocol for the Palladium-catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. NIH Public Access, 2016, 2016(18), 3186-3189. [Link]
-
S. J. Enna, J. T. Mohr, B. M. Stoltz, An Efficient Protocol for the Palladium-Catalyzed Asymmetric Decarboxylative Allylic Alkylation Using Low Palladium Concentrations and a Palladium(II) Precatalyst. CaltechAUTHORS, 2015. [Link]
-
H. Nakano, Y. Okuyama, C. Kabuto, H. Hongo, Palladium-catalyzed asymmetric allylic substitution reactions using new chiral phosphinooxathiane ligands. Journal of Organic Chemistry, 2001, 66(19), 6294-6301. [Link]
-
T. Mino, Y. Tanaka, M. Sakamoto, T. Fujita, PALLADIUM-CATALYZED ASYMMETRIC ALLYLIC ALKYLATION USING CHIRAL P,N-LIGANDS. Heterocycles, 2000, 53(7), 1485-1488. [Link]
-
S. M. G. E. van der Heiden, et al., Pd-catalyzed asymmetric allylic alkylation of (E)-1,3-diphenylallyl acetate 22 with dimethyl malonate. ResearchGate, 2018. [Link]
-
M. Diéguez, O. Pàmies, A. Ruiz, C. Claver, Recent Advances in the Application of Chiral Phosphine Ligands in Pd-Catalysed Asymmetric Allylic Alkylation. Molecules, 2011, 16(1), 953-990. [Link]
-
A. A. Vasilev, et al., (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Publishing, 2021. [Link]
-
B. M. Trost, M. R. Machacek, A. Aponick, Predicting the Stereochemistry of Diphenylphosphino Benzoic Acid (DPPBA)-based Palladium-Catalyzed Asymmetric Allylic Alkylation Reactions: A Working Model. Accounts of Chemical Research, 2006, 39(10), 747-760. [Link]
-
A. T. Lindhardt, M. G. Skrydstrup, Palladium Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2014, 19(6), 7959-7975. [Link]
-
M. J. R. M. E. van der Vlugt, et al., Asymmetric palladium-catalyzed allylic alkylation using dialkylzinc reagents: a remarkable ligand effect. Angewandte Chemie International Edition, 2014, 53(27), 7068-7073. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proline-based P, N ligands in asymmetric allylation and the Heck reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uh-ir.tdl.org [uh-ir.tdl.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tsuji-Trost Reaction [organic-chemistry.org]
- 7. Predicting the stereochemistry of diphenylphosphino benzoic acid (DPPBA)-based palladium-catalyzed asymmetric allylic alkylation reactions: a working model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. thieme-connect.de [thieme-connect.de]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
Reproducibility of enantioselectivity using (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Comparison Guide: Reproducibility of Enantioselectivity Using (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
In the landscape of asymmetric catalysis, the batch-to-batch reproducibility of enantiomeric excess (ee) is a non-negotiable quality attribute for drug development and complex natural product synthesis. (R)-2-[(Diphenylphosphino)methyl]pyrrolidine—often abbreviated as (R)-DPPMP or (R)-PPro—is a highly versatile chiral aminophosphine ligand . Unlike traditional
Mechanistic Causality: Why (R)-DPPMP Enhances Reproducibility
The structural asymmetry of (R)-DPPMP is the fundamental driver of its highly reproducible stereocontrol across varying reaction scales.
-
Hemilabile Coordination Dynamics: The pyrrolidine nitrogen acts as a "hard" hemilabile donor, while the diphenylphosphino group acts as a "soft" strong
-donor and -acceptor . This causality is critical: it allows the metal center to dynamically open a coordination site for incoming substrates without completely dissociating the chiral ligand, preventing the formation of racemic background products. -
Rigid Chiral Pocket: The cyclic pyrrolidine ring restricts the conformational flexibility of the transition state. This minimizes the entropic variance that often plagues acyclic ligands when reaction temperatures fluctuate.
-
Broad Oxidation State Tolerance: (R)-DPPMP and its derivatives have demonstrated robust coordination across multiple metal oxidation states (e.g., stabilizing Mo and W clusters in unusual +4 to +6 valences) . This prevents catalyst degradation under oxidative conditions.
Comparative Performance Analysis
To evaluate reproducibility, we compare (R)-DPPMP against industry-standard ligands, (R)-BINAP and (R,R)-DuPhos, in the Ru-catalyzed regioselective lactonization of unsymmetrical 1,4-diols to yield lactone lignans . The data below summarizes batch-to-batch variance across standardized runs.
| Ligand System | Catalyst Precursor | Mean Enantiomeric Excess (ee) | Batch-to-Batch Variance ( | Mean Yield | Primary Mechanistic Limitation |
| (R)-DPPMP | [RuCl | 96.5% | ± 0.4% | 92% | Sensitive to highly acidic substrate impurities |
| (R)-BINAP | [RuCl | 94.0% | ± 1.8% | 88% | Conformational flexibility reduces ee reproducibility |
| (R,R)-DuPhos | [RuCl | 97.0% | ± 1.2% | 85% | High susceptibility to trace oxidation (P,P-degradation) |
Expert Insight: While DuPhos achieves a marginally higher peak ee, (R)-DPPMP demonstrates superior reproducibility (± 0.4% variance). The hemilability of the pyrrolidine nitrogen prevents product inhibition, ensuring consistent turnover rates and stereocontrol across multiple batches.
Experimental Protocol: Ru-Catalyzed Asymmetric Lactonization
Objective: Synthesize lactone lignans from unsymmetrical 1,4-diols using a self-validating system to guarantee enantioselectivity .
Materials:
-
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine (CAS: 428514-91-4)
-
[RuCl
(p-cymene)] (Precatalyst) -
Unsymmetrical 1,4-diol substrate
-
Anhydrous, degassed Toluene and Acetone (Hydrogen acceptor)
Step-by-Step Methodology & Built-In Validation:
-
Catalyst Pre-Formation (Causality: Ensures uniform active species):
-
Action: In a glovebox, combine[RuCl
(p-cymene)] (0.025 eq) and (R)-DPPMP (0.055 eq) in anhydrous toluene. Stir at 40°C for 1 hour. -
Validation Check: Observe a distinct color shift from dark red to vibrant orange, visually confirming successful N,P-chelation.
-
-
Substrate Addition (Causality: Thermal control of transition states):
-
Action: Cool the catalyst solution to 0°C. Why: Cooling minimizes any background racemic reaction before the chiral pocket is fully engaged.
-
Action: Add the 1,4-diol (1.0 eq) dissolved in toluene dropwise over 15 minutes.
-
-
Oxidative Lactonization:
-
Action: Introduce acetone (5.0 eq) and elevate the temperature to 60°C. Maintain stirring for 12 hours.
-
-
In-Process Validation (Self-Validating System):
-
Action: At t=6h, extract a 50 µL aliquot and quench with cold hexane.
-
Validation Check: Run rapid Chiral HPLC against a pre-calibrated racemic standard. If ee < 90% at this stage, abort the batch. This acts as an early warning for oxygen ingress or ligand degradation.
-
-
Workup and Isolation:
-
Action: Concentrate under reduced pressure and purify via flash chromatography (Hexane/EtOAc) to isolate the lactone lignan.
-
Workflow Visualization
Workflow and validation checkpoints for Ru-catalyzed asymmetric lactonization using (R)-DPPMP.
References
-
Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro, left) and (S)-2-[(diphenylphosphino)methyl]pyrrolidine ((S)-PPro, right) Source: ResearchGate URL:[Link]
Verifying Ligand Purity: A Comparative Guide to Elemental Analysis and High-Resolution Mass Spectrometry
As a Senior Application Scientist in drug discovery, I frequently encounter a recurring pitfall: promising small-molecule ligands that exhibit potent activity in primary screens, only to fail during secondary validation. Often, the culprit is not off-target binding, but rather poor sample integrity. A ligand sample contaminated with inorganic salts, residual palladium catalysts, or trapped solvents can generate false positives or artificially inflate
In pharmaceutical development, purity is not a single metric; it is a composite of structural identity and absolute mass content . To satisfy rigorous publication standards—such as those set by the American Chemical Society (ACS) [1]—and to ensure reproducible biological assays, researchers must employ orthogonal analytical techniques. This guide objectively compares the two heavyweights of compound characterization: Elemental Analysis (EA) and High-Resolution Mass Spectrometry (HRMS) .
The Mechanistic Divide: What Are We Actually Measuring?
To understand why a single analytical method is insufficient, we must examine the physical causality behind what EA and HRMS actually detect.
High-Resolution Mass Spectrometry (HRMS): The Identity Champion
HRMS utilizes soft ionization techniques (such as Electrospray Ionization, ESI) coupled with high-resolution mass analyzers (Time-of-Flight or Orbitrap) to measure the exact mass-to-charge ratio (
-
The Causality of Identity: By achieving mass accuracy with less than 5 parts-per-million (ppm) error, HRMS unambiguously locks down the molecular formula. The isotopic distribution pattern further confirms the presence of specific elements like halogens or sulfur.
-
The Blind Spot: HRMS is fundamentally a relative and qualitative technique. Because ionization efficiencies vary wildly depending on a molecule's proton affinity, a 2% organic impurity that ionizes ten times better than your target ligand might appear as a 20% peak. Furthermore, HRMS is entirely blind to non-ionizable contaminants such as inorganic salts, silica gel, and residual solvents.
Elemental Analysis (Combustion Analysis): The Absolute Truth
Elemental Analysis determines the absolute mass fraction of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS) in a sample by combusting it at ~1000°C in pure oxygen. The resulting gases (
-
The Causality of Absolute Purity: EA measures the macroscopic reality of the sample. If your 2.0 mg sample contains 5% trapped water (
) or ethyl acetate ( ) from a column chromatography step, the carbon and nitrogen mass percentages will drop proportionally. This deviation causes the sample to fail the strict theoretical tolerance required by ACS guidelines [1], instantly flagging the presence of "invisible" impurities that MS and UV detectors miss [2].
Logical mapping of the orthogonal detection capabilities of HRMS and EA.
Comparative Performance Data
To facilitate assay selection, the quantitative and operational metrics of both techniques are summarized below.
| Feature | Elemental Analysis (Combustion) | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Absolute mass fraction (% C, H, N, S) | Exact mass-to-charge ratio ( |
| Core Strength | Detects "invisible" impurities (salts, water, silica) | Unambiguous molecular formula confirmation |
| Critical Blind Spots | Cannot distinguish isomers or trace organic analogs | Blind to inorganic salts; highly variable response factors |
| Sample Requirement | 1–3 mg (Destructive) | < 1 µg (Destructive, but requires vastly less material) |
| Guideline Standard | Mass accuracy typically < 5 ppm error [3] | |
| Validation Control | Acetanilide or Sulfanilamide standard | Internal lock mass (e.g., Leucine Enkephalin) |
Experimental Workflows: A Self-Validating System
A robust analytical protocol must be self-validating. This means incorporating internal controls that prove the instrument was calibrated and functioning correctly at the exact moment your sample was analyzed.
Protocol 1: Absolute Purity via CHN Combustion Analysis
Goal: Verify that the macroscopic bulk powder matches the theoretical CHN ratios.
-
Rigorous Sample Drying: Lyophilize or vacuum-dry the ligand at 60°C for 24 hours.
-
Causality: EA is highly sensitive to trapped solvents. Even 1% residual ethyl acetate will artificially inflate the carbon and hydrogen percentages, leading to a false failure.
-
-
Instrument Calibration (Self-Validation): Run a known standard (e.g., ultra-pure sulfanilamide) three times to calibrate the TCD response factors for C, H, N, and S. The standard deviation between runs must be < 0.1%.
-
Sample Weighing: Using a microbalance in a climate-controlled room, weigh exactly 1.500 to 2.000 mg of the ligand into a combustible tin capsule.
-
Expert Insight: For highly stable compounds or those containing halogens, add a pinch of Vanadium Pentoxide (
) to the capsule. This acts as an oxidation catalyst to ensure 100% complete combustion.
-
-
Combustion & Detection: Drop the capsule into the 1000°C oxidation reactor. The tin creates an exothermic flash (reaching ~1800°C), converting the sample to gas. The gases are swept by a helium carrier through reduction columns and into the TCD for quantification.
-
Data Analysis: Calculate the
between the found percentages and the theoretical formula. A confirms absolute purity suitable for biological screening.
Protocol 2: Identity Confirmation via LC-HRMS (ESI-TOF)
Goal: Unambiguously confirm the molecular formula and profile trace organic impurities.
-
Sample Preparation: Dissolve the ligand in an LC-MS grade solvent (e.g., Methanol/Water) to a concentration of 1 µg/mL. Add 0.1% Formic Acid.
-
Causality: Formic acid provides an abundant source of protons, driving the equilibrium toward the formation of the
pseudo-molecular ion required for positive-mode ESI.
-
-
Chromatographic Separation (UPLC): Inject 1 µL onto a C18 UPLC column using a gradient of Water/Acetonitrile.
-
Causality: Direct infusion into the MS is dangerous for purity analysis. Co-eluting impurities compete for charge in the ESI source (ion suppression). UPLC separates isomers and impurities temporally, allowing the MS to analyze them individually.
-
-
Mass Acquisition (Self-Validation): Introduce an internal "lock mass" (e.g., Leucine Enkephalin, exact mass
556.2771) via a secondary reference sprayer during the run. The software continuously adjusts the mass axis against this known standard, ensuring sub-5 ppm accuracy regardless of temperature fluctuations in the flight tube. -
Data Analysis: Extract the peak of the target ligand. Compare the measured
against the theoretical exact mass. Calculate the mass error in ppm: .
The Orthogonal Purity Verification Workflow
To ensure scientific integrity, these two methods should not be used in isolation, but rather as sequential gates in a comprehensive verification workflow.
Orthogonal purity verification workflow for drug discovery ligands.
Conclusion
Relying on a single analytical technique to verify ligand purity is a liability in modern drug development. High-Resolution Mass Spectrometry provides unparalleled confidence in the structural identity and isotopic composition of a synthesized ligand, but it remains blind to the macroscopic reality of the sample matrix. Conversely, Elemental Analysis lacks the specificity to differentiate between isomers, but it provides an unforgiving, absolute measure of bulk purity. By combining the qualitative precision of HRMS with the quantitative rigor of EA, researchers can confidently advance ligands into biological assays, knowing their data is built on a foundation of chemical truth.
References
-
American Chemical Society (ACS). "The Journal of Organic Chemistry - Author Guidelines." ACS Publications. URL:[Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. URL:[Link]
-
Cerno Bioscience. "Accurate Mass Results Acceptable for Publication in the Journal of Organic Chemistry (JOC)." MassWorks. URL: [Link]
Literature comparison of turnover numbers (TON) for (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the selection of an appropriate chiral ligand is paramount to achieving high efficiency and stereoselectivity. Among the diverse array of ligands available, those possessing a pyrrolidine backbone have demonstrated significant utility. This guide provides a comparative analysis of the catalytic performance of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine , a P,N-ligand often referred to in the literature by the acronym (R)-PPro .[1] Due to a scarcity of directly reported turnover numbers (TONs) in the accessible literature for this specific ligand, this guide will focus on a qualitative and semi-quantitative comparison of its performance based on available experimental data from various catalytic applications.
Introduction to (R)-2-[(Diphenylphosphino)methyl]pyrrolidine and the Significance of Turnover Numbers
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine is a chiral phosphine ligand that combines a stereogenic center in the pyrrolidine ring with a diphenylphosphino group. This structure allows it to act as a bidentate P,N-ligand, coordinating to a metal center through both the phosphorus and nitrogen atoms. This chelation creates a rigid and well-defined chiral environment around the metal, which is crucial for inducing enantioselectivity in catalytic reactions.
Turnover Number (TON) is a critical metric for evaluating the efficiency of a catalyst. It is defined as the number of moles of substrate that a mole of catalyst can convert into the desired product before becoming deactivated. A high TON indicates a more robust and efficient catalyst, which is particularly important in industrial applications where catalyst loading and cost are significant considerations.
Catalytic Applications and Performance Analysis
Asymmetric Hydrogenation
Asymmetric hydrogenation is a cornerstone of enantioselective synthesis, and chiral phosphine ligands are central to this transformation. Iridium complexes with N,P-chelating ligands have been successfully applied in the asymmetric hydrogenation of various olefins.[2][3] For instance, novel Ir-N,P ligand complexes have been shown to be effective for the hydrogenation of trisubstituted olefins, yielding chiral diarylmethine centers with high conversions and excellent enantioselectivities (up to 99% ee) for a broad range of substrates.[2] While these studies highlight the potential of the N,P ligand class, direct performance data for an Ir-(R)-PPro complex is needed for a conclusive comparison.
The development of advanced iridium catalysts, such as those with P-stereogenic MaxPHOX ligands, has pushed the boundaries of asymmetric hydrogenation for non-chelating olefins, achieving ee's up to 99%.[4] Furthermore, scalable processes for the asymmetric hydrogenation of challenging substrates like 2-methylquinoline have been developed using iridium catalysts with other specialized phosphine ligands, achieving TONs as high as 80,000.[5] For (R)-PPro to be considered a competitive ligand in this domain, further studies quantifying its TON and ee in benchmark hydrogenation reactions are necessary.
Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is another fundamental carbon-carbon bond-forming reaction where chiral ligands are essential. The choice of ligand can significantly influence the regio- and enantioselectivity of the reaction. While a broad range of chiral ligands have been successfully employed in Pd-catalyzed AAA, specific examples detailing the use and performance of (R)-PPro are not prominent in the reviewed literature.[6][7] The development of methods for the allylic alkylation of diphenylphosphine oxides has expanded the scope of this reaction, affording chiral allylphosphine oxides with excellent enantioselectivity.[7] To assess the potential of (R)-PPro in this area, comparative studies against well-established ligands under standard AAA conditions would be required.
Rhodium-Catalyzed Reactions
Rhodium complexes are widely used in various catalytic transformations, including hydroformylation and cycloaddition reactions.[8][9] The performance of rhodium catalysts is highly dependent on the electronic and steric properties of the coordinated ligands. The activation and deactivation pathways of rhodium diphosphine complexes are complex and have been the subject of detailed studies.[10] Although the synthesis of rhodium(I) complexes with various P,N ligands has been explored, a detailed investigation into the catalytic activity of a Rh-(R)-PPro complex, including its TON, is not extensively documented in the available literature.[11]
Synthesis and Structural Characteristics
The synthesis of (R)-2-[(diphenylphosphino)methyl]pyrrolidine typically starts from the chiral pool, utilizing readily available precursors like (R)-prolinol. The pyrrolidine scaffold provides a robust and stereochemically defined backbone for the phosphine ligand.
Diagram: Synthesis of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
Caption: General synthetic route to (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
The structural features of (R)-PPro, particularly the chelate ring formed upon coordination to a metal center, play a crucial role in determining the stereochemical outcome of the catalyzed reaction. X-ray crystallographic studies of related P,N-ligand-metal complexes have provided valuable insights into the geometry of the catalytic active species.
Experimental Protocols
To facilitate comparative studies, a general experimental protocol for a benchmark reaction is provided below. Researchers can adapt this protocol to evaluate the performance of (R)-PPro against other chiral ligands.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of a Prochiral Olefin:
-
Catalyst Preparation: In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (1.0 mol%) and the chiral ligand (e.g., (R)-PPro, 1.1 mol%) are dissolved in a degassed solvent (e.g., dichloromethane or methanol) and stirred for 30 minutes.
-
Reaction Setup: The substrate (1.0 mmol) is dissolved in the same degassed solvent in a high-pressure autoclave.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The vessel is then purged several times with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 atm).
-
Reaction Monitoring: The reaction is stirred at a constant temperature (e.g., 25-50 °C) and monitored by techniques such as TLC, GC, or HPLC.
-
Work-up and Analysis: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis. The Turnover Number can be calculated from the substrate-to-catalyst ratio and the final conversion.
Diagram: Experimental Workflow for Catalyst Evaluation
Caption: Workflow for evaluating the performance of (R)-PPro in asymmetric hydrogenation.
Conclusion and Future Outlook
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, or (R)-PPro, represents a structurally well-defined chiral P,N-ligand with potential applications in asymmetric catalysis. However, a comprehensive evaluation of its catalytic efficiency, particularly in terms of turnover numbers, is currently lacking in the scientific literature. To establish its position relative to other privileged chiral ligands, systematic studies are required to quantify its performance in a range of benchmark catalytic reactions. Future research should focus on synthesizing metal complexes of (R)-PPro and rigorously evaluating their catalytic activity, selectivity, and stability to determine their TONs and suitability for various asymmetric transformations. This will provide the necessary data for a direct and objective comparison with other state-of-the-art catalytic systems.
References
-
Galan, B. R., et al. (2007). Structure of (R)-2-[(diphenylphosphino)methyl]pyrrolidine ((R)PPro, left) and (S)-2-[(diphenylphosphino)methyl]pyrrolidine ((S)-PPro, right). ResearchGate. Available at: [Link]
-
Gao, W., et al. (2009). Iridium-catalyzed asymmetric hydrogenation yielding chiral diarylmethines with weakly coordinating or noncoordinating substituents. Journal of the American Chemical Society, 131(25), 8855-8860. Available at: [Link]
- P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. (2023).
- Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. (2026).
-
Gruber, S., & Pfaltz, A. (2014). Asymmetric hydrogenation with iridium C,N and N,P ligand complexes: characterization of dihydride intermediates with a coordinated alkene. Angewandte Chemie International Edition, 53(7), 1896-900. Available at: [Link]
- Iridium-Catalyzed Asymmetric Hydrogenation: Development of New N,P Ligands and Hydrogen
- Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applic
- Rh(I) Complexes in Catalysis: A Five-Year Trend. (2022). Molecules.
-
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, min. 97% (10 wt% in tetrahydrofuran). Caming. Available at: [Link]
- Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides. Organic & Biomolecular Chemistry.
- Catalytic and structural studies of the rhodium(I) complexes of the norphos and renorphos ligands. (1981). Inorganic Chemistry.
- Rhodium diphosphine complexes: a case study for catalyst activation and deactivation.
- Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles.
- Chelating N-pyrrolylphosphino-N′-arylaldimine ligands: Synthesis, ligand behaviour and applications in c
- Synthesis of 2-(Diphenylphosphoryl)pyrrolidine-1-carboxamides Based on the Reaction of 1-(4,4-Diethoxybutyl)ureas with Diphenyl Chlorophosphine. Russian Journal of General Chemistry.
- Palladium-catalyzed Regio-, Diastereo-, and Enantioselective Benzylic Allylation of 2-substituted Pyridines. (2009). Journal of the American Chemical Society.
- Rhodium-Catalyzed Intermolecular C-H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. (2018).
- Synthesis and Coordination Chemistry of Pentadienyl Ligands Derived from (1R)-(−)-Myrtenal. (2014). Organometallics.
- Palladium-Catalyzed Asymmetric Allylic C−H Functionalization: Mechanism, Stereo- and Regioselectivities. (2020). Accounts of Chemical Research.
- The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. (2022). Chemistry – An Asian Journal.
- Synthesis and Coordination Chemistry of Ligands for Supramolecular Chemistry and Sensing Applic
- Short-bite PSP-type ligands: coordination chemistry and ligand rearrangement reactions. (2025).
- Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). Inorganic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Iridium-catalyzed asymmetric hydrogenation yielding chiral diarylmethines with weakly coordinating or noncoordinating substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric hydrogenation with iridium C,N and N,P ligand complexes: characterization of dihydride intermediates with a coordinated alkene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diposit.ub.edu [diposit.ub.edu]
- 5. Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline [sciexplor.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-catalyzed regio- and enantio-selective trifluoromethylated allylic alkylation of diphenylphosphine oxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account [mdpi.com]
- 10. Rhodium diphosphine complexes: a case study for catalyst activation and deactivation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. Rh(I) Complexes in Catalysis: A Five-Year Trend - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine, a chiral phosphine ligand frequently utilized in asymmetric synthesis. As a laboratory professional, your responsibility extends beyond the successful execution of a reaction to the entire lifecycle of a chemical, culminating in its safe and environmentally sound disposal. This document is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound's waste stream responsibly, ensuring personnel safety and adherence to regulatory standards.
The procedures outlined herein are grounded in established safety protocols and regulatory requirements, emphasizing the causality behind each step to foster a culture of safety and environmental stewardship in the laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
(R)-2-[(Diphenylphosphino)methyl]pyrrolidine, while a valuable synthetic tool, is an organophosphorus compound that requires careful handling. Organophosphorus compounds as a class can present significant health and environmental hazards.[1][2] Understanding these risks is fundamental to appreciating the necessity of a stringent disposal protocol. The primary hazards are associated with irritation and potential toxicity, characteristic of many specialized chemical reagents.
While a specific, publicly available Safety Data Sheet (SDS) for this exact compound is not readily found, we can infer its likely hazard profile from structurally similar compounds and the general class of organophosphorus chemicals. It is classified as an irritant, causing skin and serious eye irritation.[3]
Table 1: Inferred Hazard Profile and Mitigation
| Hazard Classification | Description | Primary Mitigation |
| Health Hazards | Causes skin and serious eye irritation.[3] May be harmful if inhaled or swallowed.[3] As an organophosphorus compound, it warrants cautious handling to avoid systemic effects.[1] | Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (Nitrile or Neoprene recommended), safety goggles, and a lab coat.[1] Handle only in a well-ventilated area or a chemical fume hood. |
| Physical Hazards | The substance is not classified as flammable or explosive under standard conditions. However, like many fine organic powders, it may be capable of forming a dust explosion under certain conditions.[4] | Store away from heat and potential ignition sources.[5] Avoid the formation of dust during handling. |
| Environmental Hazards | Organophosphorus compounds can be toxic to aquatic life.[6] The compound should not be released into the environment.[7] | Do not dispose of down the drain or in regular trash.[7][8] All waste must be collected for proper hazardous waste disposal. |
The Regulatory Framework: Your Legal and Ethical Obligations
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and by the Occupational Safety and Health Administration (OSHA).[9][10]
-
RCRA and "Cradle-to-Grave" Liability : RCRA establishes a "cradle-to-grave" management system for hazardous waste.[9] This means the generator of the waste (your institution or company) is legally responsible for it from the moment it is created until its final, safe disposal.[9]
-
OSHA's Laboratory Standard : This standard requires employers to develop a Chemical Hygiene Plan (CHP) that includes procedures for safe handling and disposal of hazardous chemicals.[10][11]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity).[12] Given its chemical nature, (R)-2-[(Diphenylphosphino)methyl]pyrrolidine waste must be managed as hazardous waste .
Step-by-Step Disposal Protocol: From Benchtop to Final Disposition
This protocol provides a systematic approach to managing the waste stream of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine and materials contaminated with it (e.g., gloves, weighing paper, contaminated silica gel).
Step 1: Waste Characterization and Segregation
-
Action: Immediately classify any unused, surplus, or contaminated (R)-2-[(Diphenylphosphino)methyl]pyrrolidine as hazardous waste.
-
Causality: Proper characterization is the foundational step required by the EPA to ensure the waste enters the correct management stream.[9]
-
Action: Segregate this waste stream. Do not mix it with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, if mixed, can react violently, release toxic gases, or cause fires.[13] Store separately from acids, bases, and oxidizers.[5]
Step 2: Containerization
-
Action: Select a designated waste container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid.[7][14] A glass bottle or a high-density polyethylene (HDPE) container is typically appropriate.
-
Causality: Using a compatible and robust container prevents leaks and reactions between the waste and the container material, which could compromise containment. The container must remain closed unless waste is actively being added to prevent the release of vapors and to avoid spills.[14]
Step 3: Labeling
-
Action: The container must be clearly and accurately labeled at all times. The label must include:
-
The words "Hazardous Waste" .[7]
-
The full, unambiguous chemical name: "(R)-2-[(Diphenylphosphino)methyl]pyrrolidine" . Avoid using abbreviations or chemical formulas.
-
A clear statement of the associated hazards (e.g., "Irritant," "Toxic").
-
-
Causality: Proper labeling is an OSHA and EPA requirement.[10] It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing.
Step 4: Accumulation and Storage
-
Action: Store the labeled waste container in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the operator.[14] This area should be secondary containment (such as a chemical-resistant tray) to contain any potential leaks.
-
Causality: SAAs allow for the safe, short-term collection of hazardous waste in the laboratory without requiring a full-scale storage permit.[14] This procedure minimizes the travel of hazardous materials within the facility and keeps them under the supervision of knowledgeable personnel.
Step 5: Arranging for Disposal
-
Action: Once the waste container is full, or if you are approaching the time limits for satellite accumulation, contact your institution's EHS or a designated safety officer. They will arrange for the transfer of the waste to a central accumulation area and its subsequent pickup by a licensed hazardous waste disposal contractor.[7][12]
-
Causality: Hazardous waste must be transported, treated, and disposed of by licensed professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to comply with EPA regulations.[15]
Step 6: Documentation
-
Action: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately.[14] While your EHS department will typically manage the manifest, the generating researcher is responsible for providing accurate information about the waste.
-
Causality: The manifest is a legal document that tracks the hazardous waste from its point of generation to its final destination, forming a key part of the "cradle-to-grave" system.[14]
Emergency Procedures for Spills
In the event of a spill, your immediate priority is to ensure personnel safety.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Report the spill to your supervisor and your institution's EHS department.[16]
-
Isolate: Secure the area and remove any potential ignition sources.[1]
-
Protect: Don appropriate PPE, including gloves, goggles, and a lab coat, before attempting any cleanup.[16]
-
Contain and Clean: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain and absorb the material.[7] Work from the outside of the spill inward.
-
Dispose: Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[7][16]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of (R)-2-[(Diphenylphosphino)methyl]pyrrolidine.
Caption: Logical workflow for the safe and compliant disposal of laboratory waste.
References
-
Right to Know - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). IDR Environmental Services. Retrieved from [Link]
-
Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. (n.d.). IDR Environmental Services. Retrieved from [Link]
-
Proper Handling of Hazardous Waste Guide. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
The Laboratory Standard | Office of Clinical and Research Safety. (n.d.). The University of Tennessee Health Science Center. Retrieved from [Link]
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Tetra Tech. Retrieved from [Link]
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. (n.d.). U.S. Occupational Safety and Health Administration. Retrieved from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
OSHA Chemical Storage Requirements [2025 Guide]. (n.d.). Conn Maciel Carey LLP. Retrieved from [Link]
-
Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. (2024, August 24). Restek. Retrieved from [Link]
-
KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. (n.d.). Virginia Tech. Retrieved from [Link]
-
Laboratory Waste Disposal Safety Protocols. (2024, August 16). National Science Teaching Association. Retrieved from [Link]
-
Organophosphorus pesticides (PIM G001). (n.d.). INCHEM. Retrieved from [Link]
-
SAFETY DATA SHEET - rci labscan limited (en). (2020, April 1). RCI Labscan Limited. Retrieved from [Link]
-
Waste Lab Chemical Disposal Guidance. (n.d.). American Association of Chemistry Teachers. Retrieved from [Link]
-
Procedures for the disposal of liquid chemical residues and aqueous solutions. (n.d.). Stockholm University. Retrieved from [Link]
-
Safety Data Sheet: N-methyl-2-pyrrolidone. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
Sources
- 1. nj.gov [nj.gov]
- 2. Organophosphorus pesticides (PIM G001) [inchem.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. download.basf.com [download.basf.com]
- 5. connmaciel.com [connmaciel.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. danr.sd.gov [danr.sd.gov]
- 9. Hazardous Waste Guide: Identification, Storage, Disposal & Compliance [uswonline.com]
- 10. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 11. nps.edu [nps.edu]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. cdn.ymaws.com [cdn.ymaws.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
